2-Chloroethanesulfonic acid sodium salt CAS 15484-44-3 properties
CAS: 15484-44-3 | Formula: Executive Summary Sodium 2-chloroethanesulfonate (CES) is a specialized organosulfur reagent serving two distinct, high-value functions in modern research: as a sulfoethylating agent in synthet...
Author: BenchChem Technical Support Team. Date: February 2026
CAS: 15484-44-3 | Formula:
Executive Summary
Sodium 2-chloroethanesulfonate (CES) is a specialized organosulfur reagent serving two distinct, high-value functions in modern research: as a sulfoethylating agent in synthetic organic chemistry and as a structural analog inhibitor in methanogenic microbiology.
For the synthetic chemist, CES provides a direct route to introduce the polar, solubilizing sulfonate group (
) onto amines, phenols, and thiols. This reactivity is the foundational chemistry behind "Good's Buffers" (e.g., MES, PIPES) and various taurine derivatives.
For the microbiologist, CES is a potent, specific inhibitor of Methyl-Coenzyme M Reductase (MCR), the terminal enzyme complex in biological methane formation. It is widely used to elucidate metabolic pathways in archaea and to suppress methanogenesis in complex anaerobic communities.
Do not heat to melting in open air; risk of release.
Acidity (pKa)
Sulfonate pKa < 1.0
Remains ionized () across the entire physiological pH range.
Stability
Stable at room temp.
Hydrolyzes slowly in strong boiling alkali to vinylsulfonate.
Mechanistic Chemistry: The Sulfoethylation Toolkit
CES acts as a masked vinylsulfonate or a direct alkylating agent depending on conditions. Its primary utility is the conversion of nucleophiles (amines, thiols, alkoxides) into their sulfonated derivatives. This process increases the water solubility of the target molecule and introduces a fixed negative charge.
Reaction Pathway
The reaction typically proceeds via Nucleophilic Substitution (
).[1] The amine nitrogen attacks the carbon bearing the chlorine, displacing the chloride ion.
In the presence of strong bases (e.g., NaOH) and high heat, CES may undergo elimination to form Sodium Vinylsulfonate (
) in situ, which then reacts via Michael Addition. However, the direct displacement pathway is generally preferred for controlled laboratory synthesis to avoid polymerization side reactions.
Visualization: Synthesis of Zwitterionic Buffers
The following diagram illustrates the conversion of a secondary amine (Morpholine) into the buffer MES using CES.
Figure 1: Synthetic pathway for the creation of MES buffer via sulfoethylation of morpholine.
CES is a structural analog of Coenzyme M (2-mercaptoethanesulfonic acid) and Methyl-Coenzyme M . In methanogenic archaea, the final step of methane production is catalyzed by the enzyme Methyl-Coenzyme M Reductase (MCR).[2][3][4]
Mechanism of Action
Native Reaction: MCR catalyzes the reaction of Methyl-CoM (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
) with Coenzyme B () to release Methane () and form the heterodisulfide ().
Inhibition: CES (
) mimics the structure of Methyl-CoM (). It enters the active site of MCR and competitively blocks the binding of the native substrate. Unlike 2-bromoethanesulfonate (BES), which can be irreversibly reactive, CES is often used as a robust competitive inhibitor, though high concentrations or long exposures can lead to irreversible inactivation of the nickel-porphinoid cofactor F430 active site.
Visualization: MCR Inhibition Pathway
Figure 2: Competitive inhibition of Methyl-CoM Reductase by CES, preventing methane production.
Experimental Protocols
Protocol A: Synthesis of N-Substituted Taurine Derivative
Objective: To synthesize N-benzyltaurine via the reaction of benzylamine with sodium 2-chloroethanesulfonate.
Rationale: Aqueous alcohols provide a homogeneous medium for the ionic sulfonate and the organic amine. A base scavenger is required to neutralize the HCl generated.
Reagents:
Benzylamine (10 mmol, 1.07 g)
Sodium 2-chloroethanesulfonate (10 mmol, 1.66 g anhydrous)
Sodium Hydroxide (10 mmol, 0.40 g)
Solvent: 50% Ethanol/Water (20 mL)
Procedure:
Dissolve benzylamine and CES in the ethanol/water mixture in a round-bottom flask.
Add NaOH. Note: The base neutralizes the HCl produced during substitution, driving the equilibrium forward.
Reflux the mixture at 85–90 °C for 12–16 hours. Monitor by TLC (n-butanol:acetic acid:water 4:1:1) or NMR.
Cool to room temperature. Acidify with concentrated HCl to pH ~1–2 to precipitate the free sulfonic acid zwitterion (if water solubility allows) or evaporate to dryness and recrystallize from aqueous ethanol to remove NaCl.
Validation:
1H NMR (
): Look for the disappearance of the triplet (~3.8 ppm) and appearance of triplet (~3.2 ppm).
Protocol B: Preparation of CES Inhibitor Stock (Microbiology)
Objective: Prepare a sterile 500 mM stock solution for anaerobic methanogen inhibition.
Target Concentration: Typical working concentration in culture is 5–50 mM.
Preparation:
Weigh 8.32 g of Sodium 2-chloroethanesulfonate (anhydrous) or 9.23 g (monohydrate).
Dissolve in degassed, distilled water to a final volume of 100 mL.
Critical Step: Adjust pH to 7.0 using dilute NaOH if necessary. Highly acidic stock solutions can precipitate medium components upon addition.
Sterilization:
Filter sterilize using a 0.22 µm PES membrane. Do not autoclave if precise concentration is critical, as minor hydrolysis may occur at 121 °C, though the salt is generally heat stable.
Storage:
Store at 4 °C in the dark. Stable for 6 months.
Usage: Add 1 mL of stock per 100 mL culture medium to achieve 5 mM final concentration.
PPE: Wear nitrile gloves and safety goggles. The powder is fine and can be irritating if inhaled; use a dust mask or handle in a fume hood.
Incompatibility: Strong oxidizing agents.
First Aid: In case of eye contact, rinse immediately with plenty of water for 15 minutes.[5][8]
References
ChemicalBook. (2024). Sodium 2-chloroethanesulfonate monohydrate Properties and Safety.[5][7][8][10][11] Retrieved from
Santa Cruz Biotechnology. (2024).[12] Sodium 2-chloroethanesulfonate monohydrate | CAS 15484-44-3.[7][11][12][13] Retrieved from
Ungerfeld, E. M., et al. (2004).[2] Inhibition of Methyl-CoM Reductase from Methanobrevibacter ruminantium by 2-Bromoethanesulfonate and 2-Chloroethanesulfonate. Journal of Dairy Science.
GuideChem. (2024). Sodium 2-chloroethanesulfonate Manufacturing and Uses.[6][10][13] Retrieved from
Thermo Fisher Scientific. (2025).[5] Safety Data Sheet: Sodium 2-chloroethanesulfonate hydrate.[5] Retrieved from
Solvation Thermodynamics and Phase Behavior of Sodium 2-Chloroethylsulfonate
A Technical Guide for Synthesis, Purification, and Stability[1] Executive Summary Sodium 2-chloroethylsulfonate (CAS 15484-44-3), often abbreviated as CES , is a critical organosulfur intermediate used primarily to intro...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Guide for Synthesis, Purification, and Stability[1]
Executive Summary
Sodium 2-chloroethylsulfonate (CAS 15484-44-3), often abbreviated as CES , is a critical organosulfur intermediate used primarily to introduce ethylsulfonate motifs into nucleophilic substrates (amines, phenols, thiols) or as a precursor to vinylsulfonates.
Its utility is defined by a dichotomy: it must be soluble enough to react but stable enough to resist premature hydrolysis.[1] This guide dissects the solubility profile of CES, revealing how the interplay between its ionic sulfonate head group (
) and its electrophilic alkyl tail () dictates its behavior in aqueous versus organic media.[1]
Key Technical Insight: The "Solubility Switch" in lower alcohols (Methanol vs. Ethanol) is the cornerstone of industrial purification, allowing the separation of CES from inorganic byproducts (NaCl/Na₂SO₄) which are insoluble in hot methanol.[1]
To predict solubility, one must analyze the competing forces within the crystal lattice and the solvent cage.[1]
Ionic Head (
): Dominates the interaction energy. It demands high-dielectric solvents (Water, Formamide, DMSO) to overcome lattice energy via ion-dipole solvation.
Alkyl Tail (
): Provides limited lipophilicity. The electron-withdrawing chlorine atom increases the acidity of adjacent protons but does not significantly enhance solubility in non-polar solvents.[1]
Solubility Landscape Table
Solvent Class
Representative Solvent
Solubility Status
Mechanistic Driver
Operational Utility
Protogenic Polar
Water
High (>200 g/L)
Strong ion-dipole hydration shell.
Primary reaction medium; Hydrolysis risk at high T/pH.[1]
Polar Alcohols
Methanol
Temperature Dependent
Moderate dielectric constant ().
Purification: Soluble at reflux; crystallizes at .[1]
Polar Alcohols
Ethanol / IPA
Low / Anti-solvent
Lower dielectric (); alkyl chain interference.
Used to precipitate CES from aqueous concentrates.[1]
Used as a wash to remove organic impurities (e.g., dichloroethane).[1]
Critical Workflow: The Methanolic "Desalting" Protocol[1]
A major challenge in CES synthesis (via the reaction of 1,2-dichloroethane with sodium sulfite) is the coproduction of inorganic salts (NaCl).[1] The solubility differential in Methanol is the standard method for purification.[1]
Figure 1: The "Methanol Switch" purification logic. By leveraging the insolubility of inorganic salts in hot methanol, high-purity CES can be isolated from crude aqueous reaction mixtures.[1]
Experimental Protocols
Protocol A: Gravimetric Solubility Determination
Use this protocol to validate solubility in alternative solvent systems (e.g., DMF or aqueous Ethanol).
Preparation: Dry crude CES at 50°C under vacuum to remove hydration water.
Saturation: Add excess CES solid to 10 mL of target solvent in a sealed scintillation vial.
Equilibration: Stir at target temperature (e.g., 25°C) for 4 hours.
Filtration: Filter through a 0.45 µm PTFE syringe filter (pre-heated if testing at elevated temperatures).
Quantification: Transfer 1.0 mL of filtrate to a pre-weighed weighing dish. Evaporate solvent (vacuum oven).[1] Weigh the residue.[1]
Elimination Indicator: Appearance of multiplet signals at 5.8–6.5 ppm (Vinyl protons).[1]
Strategic Reactivity & Phase Transfer
Understanding the solubility allows for optimized reaction engineering.[1][2] Because CES is water-soluble and many nucleophiles (amines, alkyl halides) are organic-soluble, reactions often require Phase Transfer Catalysis (PTC) or cosolvent systems.
Balances solubility of CES (water) and organic nucleophile (ethanol).
Vinylsulfonate Formation
Water (pH > 10)
Elimination of HCl occurs rapidly in basic aqueous media.[1]
Anhydrous Alkylation
DMF or DMSO
High solubility of CES; lack of water prevents competitive hydrolysis.[1]
Reactivity Pathway Diagram (DOT)
Figure 2: Divergent reactivity pathways.[1] Solubility choice directly impacts the ratio of desired alkylation vs. undesired hydrolysis or elimination.[1]
References
Synthesis and Purification of Sodium 2-Chloroethylsulfonate. Google Patents (CN115448858B). Describes the methanol reflux method for separating NaCl from the sulfonate product.
Sodium 2-chloroethanesulfonate monohydrate Properties. Sigma-Aldrich Technical Data. Provides physical constants, melting point (292°C dec), and solubility classifications.[1][3] [1]
Solubility of Sulfonated Salts in Alcohols.Journal of Chemical & Engineering Data.
Hydrolytic Stability of Sulfonate Esters and Salts. National Institutes of Health (PMC).[1] Discusses the stability of chloro-alkyl sulfonates under varying pH conditions.
Technical Whitepaper: Operational Safety and Application of 2-Chloroethanesulfonic Acid Sodium Salt Monohydrate
Executive Summary 2-Chloroethanesulfonic acid sodium salt monohydrate (CES-Na), often utilized as a "masked" alkylating agent and a precursor for zwitterionic buffers (Good's buffers), occupies a critical niche in pharma...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-Chloroethanesulfonic acid sodium salt monohydrate (CES-Na), often utilized as a "masked" alkylating agent and a precursor for zwitterionic buffers (Good's buffers), occupies a critical niche in pharmaceutical synthesis. While structurally simple, its bifunctional nature—possessing both a displaceable chloride and a solubilizing sulfonate group—requires precise handling to balance synthetic utility against toxicological risks.
This guide moves beyond the standard Safety Data Sheet (SDS) to provide a mechanistic understanding of the compound’s reactivity, specific toxicology relevant to drug development, and a validated protocol for its application in nucleophilic substitution reactions.
Chemical Identity & Physicochemical Profile[1][2][3][4]
Understanding the physical constants is prerequisite to designing safe reaction parameters. The monohydrate form is the most common commercial variant, offering greater stability than the anhydrous salt, though it remains hygroscopic.
Unlike simple inorganic salts, CES-Na carries a primary alkyl chloride. In biological systems, this moiety can act as a weak alkylating agent via an SN2 mechanism. While the sulfonate group creates a "hard" charge that reduces cell membrane permeability compared to non-charged alkyl halides (like mustard gas analogs), the risk of direct DNA alkylation remains if the compound enters the cell or interacts with nucleophilic residues (cysteine/lysine) on proteins.
Critical Distinction: Do not confuse CES-Na with 2-chloroethanesulfonyl chloride. The latter is a corrosive lachrymator.[5] CES-Na is a solid salt and primarily an irritant, but it retains the potential for genotoxicity if not handled with containment appropriate for alkylating intermediates.
STOT-SE (Category 3): H335 - May cause respiratory irritation.[1]
Safety Decision Matrix
The following decision tree assists researchers in selecting the appropriate containment level based on the experimental state of the compound.
Figure 1: Risk Assessment Flow for Handling CES-Na. Note the increased precaution required for solid handling due to inhalation risks of alkylating dusts.
Operational Safety Protocols
Engineering Controls
Dust Control: The primary vector for exposure is inhalation of dust during weighing. Use a localized exhaust ventilation system or a dedicated powder weighing station.
Decontamination: Surfaces contaminated with CES-Na should be wiped down with a dilute nucleophile solution (e.g., 5% sodium thiosulfate) to quench any reactive alkyl chloride residues before final cleaning with water.
Personal Protective Equipment (PPE)
Respiratory: NIOSH N95 (minimum) or P100 respirator if handling open powder outside a hood.
Dermal: Nitrile rubber gloves (0.11 mm minimum thickness). Double-gloving is recommended during synthesis steps involving heating.
Ocular: Chemical safety goggles. Face shield if working with large reflux volumes.
Context: This protocol describes the conversion of CES-Na into a sulfonate-functionalized amine (e.g., synthesis of a BES-like buffer or taurine derivative). This reaction exploits the leaving group capability of the chloride in an aqueous/alcoholic medium.
Validated Protocol: Synthesis of N-Substituted Aminoethanesulfonate
Objective: Substitute the chloride with a secondary amine (e.g., Morpholine).
Scale: 0.1 mol basis.
Reagents:
CES-Na (18.46 g, 0.1 mol)
Morpholine (17.4 g, 0.2 mol) [Excess acts as base and nucleophile]
Solvent: Water (50 mL) or 50% Ethanol/Water.
Step-by-Step Methodology:
Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve CES-Na in water. The solution will be slightly endothermic.
Addition: Add Morpholine dropwise. Note: No immediate exotherm is expected at room temperature due to the stability of the alkyl chloride.
Activation (Reflux): Equip the flask with a reflux condenser. Heat the mixture to reflux (approx. 100°C) for 12–18 hours.
Mechanism:[9] The high temperature provides the activation energy for the SN2 attack of the amine nitrogen on the carbon bearing the chlorine.
Monitoring: Monitor reaction progress via TLC (eluent: n-Butanol/Acetic Acid/Water) or Chloride ion titration (AgNO₃). Completion is indicated by the stoichiometric release of Cl⁻.
Workup:
Cool the reaction mixture to room temperature.
Concentrate the solution under reduced pressure (Rotavap) to remove water and excess morpholine.
Crystallization: Dissolve the residue in minimum hot ethanol and cool to 4°C. The product (zwitterion) typically crystallizes while the byproduct (Morpholine·HCl) remains in solution or can be washed away depending on specific solubility.
Synthesis Workflow Diagram
Figure 2: Process flow for the conversion of CES-Na to functionalized amino-sulfonates.
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 23666332, Sodium 2-chloroethanesulfonate monohydrate. Retrieved from [Link]
European Chemicals Agency (ECHA). C&L Inventory: 2-chloroethanesulfonic acid, sodium salt. Retrieved from [Link]
Hu, J., et al. (2010). The utility of sulfonate salts in drug development. Journal of Pharmaceutical Sciences. (Contextualizing sulfonate risks). Retrieved from [Link]
An In-depth Technical Guide to the Chemical Stability of Sodium 2-Chloroethanesulfonate at Room Temperature
This guide provides a comprehensive analysis of the chemical stability of sodium 2-chloroethanesulfonate, a vital reagent and intermediate in pharmaceutical and chemical synthesis.[1][2] Addressed to researchers, scienti...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive analysis of the chemical stability of sodium 2-chloroethanesulfonate, a vital reagent and intermediate in pharmaceutical and chemical synthesis.[1][2] Addressed to researchers, scientists, and professionals in drug development, this document moves beyond standard data sheets to explore the underlying chemical principles governing the compound's stability, potential degradation pathways, and robust methodologies for its assessment.
Introduction: The Role and Significance of Sodium 2-Chloroethanesulfonate
Sodium 2-chloroethanesulfonate, and its commonly available monohydrate form, is a versatile organosulfur compound.[1][3] Its utility stems from the dual functionality of a stable sulfonate group, which imparts water solubility, and a reactive chloroethyl group, which is susceptible to nucleophilic substitution.[2][4] This structure makes it an essential building block in the synthesis of various molecules, including pharmaceuticals like Taurine and MESNA, surfactants, and dye improvers.[2][4][5] Given its role as a starting material, ensuring its purity and stability under typical storage and handling conditions is paramount to the success of downstream applications, impacting reaction yield, impurity profiles, and the overall quality of the final product. This guide provides the foundational knowledge required to confidently handle and assess the integrity of this important chemical intermediate.
Physicochemical Properties and Recommended Storage
Sodium 2-chloroethanesulfonate is typically encountered as a white to off-white crystalline solid.[1][6] It is highly soluble in water and other polar solvents.[1][2] A critical characteristic for handling and storage is its hygroscopic nature, meaning it readily absorbs moisture from the atmosphere.[1]
Recommended Storage Conditions
Based on compiled data from various suppliers and safety data sheets, the following conditions are recommended to maintain the long-term integrity of sodium 2-chloroethanesulfonate. The primary objective is to mitigate exposure to moisture, high temperatures, and incompatible chemicals.
Parameter
Recommendation
Rationale & Expert Insight
Temperature
Store in a cool, dry place. Specific ranges cited include 0-8°C, 2-30°C, and below 30°C.[1][2][7]
While generally stable at ambient temperatures, cooler conditions slow down potential degradation kinetics. For long-term storage, refrigeration (2-8°C) is a prudent measure to minimize any risk of slow hydrolysis.
Atmosphere
Store in a tightly sealed container.[6] Storage under an inert gas (e.g., nitrogen, argon) is also recommended.[8]
The compound is hygroscopic.[1] A sealed container is essential to prevent water absorption, which can not only affect the material's physical state but also provide a medium for hydrolysis. Inert gas is best practice for preventing long-term oxidative degradation, although the sulfonate group is generally resistant to oxidation.[9]
While not highly photosensitive, UV radiation can provide the activation energy for unwanted side reactions. Storing in an opaque or amber container inside a cabinet is a simple and effective control measure.
The organic nature of the molecule makes it susceptible to oxidation under harsh conditions, which could compromise its structure.
Core Chemical Stability and Degradation Pathways
While generally described as "stable at room temperature in closed containers," this statement warrants a deeper, mechanistic examination for the discerning scientist.[1] The stability of sodium 2-chloroethanesulfonate is primarily dictated by the reactivity of the carbon-chlorine bond.
The Primary Degradation Mechanism: Nucleophilic Substitution
The electron-withdrawing effect of the adjacent sulfonate group makes the carbon atom bonded to the chlorine electrophilic and thus susceptible to attack by nucleophiles. The dominant degradation mechanism is a bimolecular nucleophilic substitution (S_N2) reaction, which results in the displacement of the chloride ion.[4]
dot
Caption: Proposed S_N2 hydrolysis pathway for sodium 2-chloroethanesulfonate.
In the context of room temperature storage, the most prevalent nucleophile is water (H₂O), introduced either from atmospheric humidity or if the compound is stored in an aqueous solution. This specific reaction, hydrolysis, yields sodium 2-hydroxyethanesulfonate (also known as sodium isethionate) and a chloride ion.
While this reaction is generally slow in the solid state at room temperature, its rate can be significantly influenced by:
Presence of Water: The rate of hydrolysis is directly dependent on the availability of water. This underscores why keeping the material scrupulously dry is the most critical factor for its stability.
pH: In aqueous solutions, the rate of hydrolysis is pH-dependent. Under alkaline conditions, the more potent nucleophile, hydroxide ion (OH⁻), will dramatically accelerate the degradation rate compared to neutral water.[4] Conversely, in acidic solutions, the sulfonate salt may be protonated to its sulfonic acid form.[9]
Temperature: As with most chemical reactions, the rate of hydrolysis will increase with temperature.
Self-Validating Experimental Protocols for Stability Assessment
To empirically determine the stability of a specific lot of sodium 2-chloroethanesulfonate under your laboratory's conditions, a self-validating stability study is recommended. This involves using orthogonal analytical techniques to monitor the disappearance of the parent compound and the appearance of a key degradation product.
Experimental Workflow
The following workflow provides a robust framework for a stability study.
dot
Caption: Workflow for a comprehensive stability assessment study.
Protocol 1: Purity Assay by High-Performance Liquid Chromatography (HPLC)
This method quantifies the parent sodium 2-chloroethanesulfonate. Since the sulfonate chromophore offers poor UV absorbance, a detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is ideal. A UV detector at a low wavelength (~195-210 nm) may be used if other options are unavailable, but with lower sensitivity.
Step-by-Step Methodology:
Mobile Phase Preparation: Prepare an aqueous mobile phase, for example, 20 mM ammonium formate buffer, adjusted to pH 3.0 with formic acid. Filter through a 0.22 µm filter.
Standard Preparation: Accurately weigh approximately 25 mg of sodium 2-chloroethanesulfonate reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to create a 1.0 mg/mL stock solution. Prepare a series of calibration standards by serial dilution (e.g., 0.05 to 0.5 mg/mL).
Sample Preparation: Accurately weigh an amount of the stability sample equivalent to 25 mg of the active compound into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
Chromatographic Conditions:
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Flow Rate: 1.0 mL/min.
Injection Volume: 10 µL.
Column Temperature: 30°C.
Detector: Charged Aerosol Detector (CAD) or UV at 205 nm.
Analysis: Inject the standards to create a calibration curve. Inject the stability samples and quantify the peak corresponding to sodium 2-chloroethanesulfonate against the calibration curve. A decrease in the peak area over time indicates degradation.
Protocol 2: Quantitation of Chloride Degradant by Potentiometric Titration
This method provides direct evidence of degradation by quantifying the released chloride ion. It is a classic, robust, and self-validating technique.
Step-by-Step Methodology:
Titrant Preparation: Prepare and standardize a 0.01 N silver nitrate (AgNO₃) solution.
Sample Preparation: Accurately weigh approximately 1 g of the stability sample into a 150 mL beaker. Dissolve in 100 mL of deionized water. Add 2 drops of phenolphthalein and acidify the solution drop-wise with nitric acid (1:3 v/v) until the pink color disappears.[10]
Instrumentation Setup: Calibrate a pH/mV meter equipped with a silver/silver chloride combination electrode or a chloride-specific ion electrode according to the manufacturer's instructions.
Titration: Immerse the electrode in the sample solution. Titrate with the standardized 0.01 N silver nitrate solution, recording the mV reading after each incremental addition.[10]
Endpoint Determination: The endpoint is the point of maximum inflection on the titration curve (mV vs. volume of titrant).
Calculation: Calculate the percentage of chloride in the sample. An increase in chloride content over time directly correlates with the degradation of sodium 2-chloroethanesulfonate.
Conclusion
Sodium 2-chloroethanesulfonate exhibits good chemical stability at room temperature when handled and stored correctly. The primary risk to its integrity comes from exposure to moisture and elevated pH, which can initiate hydrolytic degradation via an S_N2 mechanism to yield sodium 2-hydroxyethanesulfonate and sodium chloride. For professionals in research and drug development, adherence to stringent storage protocols—namely, keeping the compound in a cool, dry environment within a tightly sealed container—is essential.[1][6] The implementation of a robust stability testing program, utilizing orthogonal analytical methods such as HPLC for assay and potentiometric titration for degradant analysis, provides a self-validating system to ensure the material's quality and suitability for its intended synthetic purpose.
King, J. F., & Khemani, K. C. (1989). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 67(12), 2162-2170.
Merck Millipore. 2-Chloroethanesulfonic acid sodium salt monohydrate for synthesis.
Barcelo, D., & Hennion, M. C. (2000). Stability of sulfonated derivatives of benzene and naphthalene on disposable solid-phase extraction pre-columns and in an aqueous matrix. Journal of Chromatography A, 889(1-2), 163-172.
Roberts, J. C., et al. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. The Journal of Organic Chemistry, 75(13), 4545-4554.
GREEN AGROCHEM. (2025). Chemical Stability of Sodium Alkyl Naphthalene Sulfonate.
ACS Publications. (2010). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. The Journal of Organic Chemistry.
Chemithon. (1997). Sulfonation and Sulfation Processes.
Santa Cruz Biotechnology. Sodium 2-chloroethanesulfonate monohydrate | CAS 15484-44-3.
Babtie, A. C., et al. (2012). Kinetic and computational evidence for an intermediate in the hydrolysis of sulfonate esters. Organic & Biomolecular Chemistry, 10(40), 8095-8101.
Fisher Scientific. Sodium 2-chloroethanesulfonate hydrate, 98+% (dry wt.), water <10%.
Benchchem. 2-Chloroethanesulfonic acid sodium salt | 18024-00-5.
Tokyo Chemical Industry Co., Ltd. Sodium 2-Chloroethanesulfonate | 15484-44-3.
PureSynth. Sodium 2-Chloroethanesulfonate 97.0%.
Google Patents. CS260624B1 - Process for preparing 2-mercaptoethanesulfonic acid and its salts.
Eurofins. (2021). ANALYTICAL METHOD SUMMARIES.
Google Patents. JP3572407B2 - Method for synthesizing sodium 2-chloroethanesulfonate.
Al-Tannak, N. F., et al. (2016). Analysis of sodium 2-mercaptoethane sulfonate in rat plasma using high performance liquid chromatography tandem-mass spectrometry. Journal of Chromatography B, 1033-1034, 345-351.
Application Note: Reaction Conditions for Nucleophilic Substitution of 2-Chloroethanesulfonate
Executive Summary Sodium 2-chloroethanesulfonate (CES) is a pivotal C2-synthon used to introduce the ethanesulfonate motif into bioactive molecules and buffers (e.g., HEPES, MES, Taurine). Its utility stems from the orth...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Sodium 2-chloroethanesulfonate (CES) is a pivotal C2-synthon used to introduce the ethanesulfonate motif into bioactive molecules and buffers (e.g., HEPES, MES, Taurine). Its utility stems from the orthogonality of its functional groups: a reactive alkyl chloride susceptible to nucleophilic attack (
) and a chemically stable, water-solubilizing sulfonate group.[1]
This guide details the reaction engineering required to maximize substitution efficiency while suppressing the primary competing pathway: hydrolysis. We provide optimized protocols for aminolysis and thiolation, supported by mechanistic insights and kinetic control strategies.[2]
Mechanistic Foundation & Critical Parameters
The reaction of CES proceeds via a classic bimolecular nucleophilic substitution (
) mechanism. The reaction rate depends on the concentration of both the substrate (CES) and the nucleophile.
The Competition: Substitution vs. Hydrolysis
The primary challenge in CES chemistry is the competition between the desired nucleophile (
) and the solvent (Water/).
Path A (Substitution):
Path B (Hydrolysis):
Key Control Levers:
Nucleophilicity vs. Basicity: Strong bases (high pH) accelerate hydrolysis. The ideal condition maintains the nucleophile in its active state (unprotonated amine or thiolate) without effectively increasing the concentration of free hydroxide ions to a level where hydrolysis dominates.
Solvent Systems: CES is an ionic salt, necessitating aqueous or polar protic solvents (Water, Methanol). However, water promotes hydrolysis.
Strategy: Use high concentrations of nucleophile (pseudo-first-order kinetics relative to nucleophile) to statistically favor Path A.
Leaving Group Dynamics: The chloride is a moderate leaving group.
Optimization: Addition of catalytic iodide (
) can form the transient, more reactive 2-iodoethanesulfonate (Finkelstein reaction in situ), significantly increasing the rate of substitution.
Reaction Pathways Diagram
The following diagram illustrates the divergent pathways and the conditions favoring each.
Figure 1: Divergent reaction pathways for 2-chloroethanesulfonate. Green paths indicate desired substitution; red dashed path indicates competitive hydrolysis.
Protocol 1: Aminolysis (Synthesis of HEPES/Taurine)
This protocol describes the synthesis of N-substituted taurines (e.g., HEPES) using a secondary amine.
Vessel: Glass reactor with reflux condenser (or Autoclave for Ammonia).
Step-by-Step Methodology
Charge & Dissolution:
Dissolve 1.0 eq of Amine in minimum water (approx. 1-2 mL per gram).
Heat to 50°C.
Substrate Addition:
Add 1.05 eq of Sodium 2-chloroethanesulfonate. A slight excess of CES is often used if the amine is expensive; otherwise, use excess amine (1.2 eq) to drive conversion.
Reaction Phase (Reflux):
Heat the mixture to reflux (100-110°C).
pH Control (Critical): As the reaction proceeds, HCl is generated (captured as amine hydrochloride). This drops the pH, protonating the remaining amine and killing reactivity.
Action: Monitor pH.[1] Maintain pH 9.0–10.0 by dropwise addition of NaOH. Do not exceed pH 11 to prevent hydrolysis.
Monitoring:
Monitor consumption of amine via HPLC or TLC (ninhydrin stain). Reaction typically requires 4–12 hours.
Desalting: The mixture contains the product and NaCl.
Method A (Crystallization): Concentrate the aqueous solution.[4][5] Add hot ethanol or methanol. The inorganic salts (NaCl) will precipitate while the sulfonated organic product often remains in solution or crystallizes upon cooling depending on the specific derivative.
Method B (Ion Exchange): Pass through a cation exchange resin (H+ form) to remove Na+, then an anion exchanger if necessary.
Protocol 2: Thiol Substitution (Coenzyme M Analog Synthesis)
Thiols are softer, more powerful nucleophiles than amines and can often react at lower temperatures. This protocol is relevant for synthesizing Coenzyme M (2-mercaptoethanesulfonate) or thioether linkers.
Application Notes and Protocols: Synthesis of Taurate Surfactants Utilizing 2-Chloroethanesulfonic Acid Sodium Salt
Introduction In the landscape of modern surfactant chemistry, the demand for mild, high-performance, and versatile anionic surfactants is ever-present. Among these, N-acyl taurates have distinguished themselves due to th...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In the landscape of modern surfactant chemistry, the demand for mild, high-performance, and versatile anionic surfactants is ever-present. Among these, N-acyl taurates have distinguished themselves due to their excellent detergency, stable foaming properties across a wide pH range, and remarkable mildness to the skin and hair.[1][2][3] These characteristics make them ideal ingredients for a variety of personal care and pharmaceutical formulations, including facial cleansers, specialty shampoos, and body washes.[4][5]
2-Chloroethanesulfonic acid sodium salt (CAS No: 15484-44-3) serves as a pivotal and highly effective starting material for the synthesis of these valuable taurate surfactants.[6] Its utility lies in the reactive C-Cl bond, which allows for straightforward nucleophilic substitution to introduce the sulfonate group, forming the hydrophilic head of the surfactant molecule. This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the principles and practical execution of synthesizing N-acyl taurates, beginning with 2-Chloroethanesulfonic acid sodium salt. We will delve into the underlying reaction mechanisms, provide detailed, step-by-step laboratory protocols, and discuss critical safety considerations.
Core Chemical Properties of 2-Chloroethanesulfonic Acid Sodium Salt
PART 1: Chemical Principles and Reaction Mechanisms
The synthesis of N-acyl taurates from 2-chloroethanesulfonic acid sodium salt is typically a two-stage process. First, an intermediate, an N-substituted taurine salt, is synthesized. This intermediate is then acylated with a fatty acid chloride to yield the final taurate surfactant.
Stage 1: Synthesis of Sodium N-Methyl Taurate
The first stage involves a nucleophilic substitution reaction where the chlorine atom in 2-chloroethanesulfonic acid sodium salt is displaced by an amine. For the synthesis of many common taurate surfactants, methylamine is the nucleophile of choice, yielding Sodium N-methyl taurate.
Causality of Experimental Design:
Nucleophile Choice: Methylamine is a potent nucleophile, ensuring an efficient reaction. The choice of the amine (e.g., methylamine, butylamine) ultimately defines the "N-substituent" in the final surfactant.
Solvent: An aqueous medium is typically used due to the high solubility of the sodium salt starting material.[6]
Temperature and Pressure: The reaction is often conducted under elevated temperature and pressure in a sealed reactor to increase the reaction rate and contain the volatile methylamine.
Stage 2: Acylation via the Schotten-Baumann Reaction
The second and final stage is the acylation of the Sodium N-methyl taurate intermediate. The most established and reliable method for this transformation is the Schotten-Baumann reaction .[11][12][13] This reaction involves the treatment of the amine (in this case, the N-methyl taurate salt) with an acyl chloride in the presence of a base.
Causality of Experimental Design:
Acylating Agent: A long-chain fatty acid chloride (e.g., Lauroyl Chloride, Cocoyl Chloride) is used to introduce the lipophilic tail. The chain length of this tail dictates the final properties of the surfactant, such as its solubility and detergency.
Base and pH Control: A base, typically sodium hydroxide, is crucial. It serves two purposes: to neutralize the hydrochloric acid (HCl) generated during the reaction and to maintain a sufficiently alkaline pH to ensure the amine group of the N-methyl taurate remains deprotonated and thus nucleophilic.[14] Without adequate pH control, the amine would become protonated, halting the reaction.
Temperature Control: The reaction is highly exothermic and often requires cooling to prevent the undesirable hydrolysis of the fatty acid chloride, which would form soap as a byproduct and reduce the yield of the desired taurate.[14]
The overall workflow can be visualized as follows:
Caption: General workflow for taurate surfactant synthesis.
Below is a diagram illustrating the core mechanism of the Schotten-Baumann acylation step.
Caption: Nucleophilic addition-elimination mechanism in the Schotten-Baumann reaction.
PART 2: Experimental Protocols
Protocol 1: Synthesis of Sodium N-Methyl Taurate
This protocol details the synthesis of the key intermediate, Sodium N-methyl taurate, from 2-chloroethanesulfonic acid sodium salt and an aqueous solution of methylamine.
Materials & Equipment:
2-Chloroethanesulfonic acid sodium salt (anhydrous)
Methylamine (40 wt.% in H₂O)
Deionized water
Stainless steel pressure reactor with magnetic stirring and temperature control
Glassware for transfer
Rotary evaporator
Reagent Quantities (Example Scale):
Reagent
Molar Mass ( g/mol )
Amount (g)
Moles
Molar Ratio
2-Chloroethanesulfonic acid sodium salt
166.56
166.6
1.0
1.0
Methylamine (40% solution)
31.06 (active)
170.8
2.2 (active)
2.2
Procedure:
Reactor Charging: In a suitable beaker, dissolve 166.6 g (1.0 mol) of 2-chloroethanesulfonic acid sodium salt in 250 mL of deionized water.
Transfer to Reactor: Carefully transfer the solution to the stainless steel pressure reactor.
Amine Addition: While stirring, slowly add 170.8 g of 40% aqueous methylamine solution (containing 2.2 mol of methylamine) to the reactor.
Expert Note: A molar excess of methylamine is used to ensure complete conversion of the starting material and to act as a base to neutralize the HCl formed in situ from any side reactions, driving the equilibrium towards the product.
Reaction: Seal the reactor securely. Heat the reaction mixture to 90-100°C. Maintain this temperature with vigorous stirring for 4-6 hours. The pressure inside the reactor will increase; monitor to ensure it remains within the safe operating limits of the equipment.
Cooling and Depressurization: After the reaction period, turn off the heat and allow the reactor to cool to room temperature (<30°C). Carefully vent any remaining pressure in a fume hood.
Work-up: Open the reactor and transfer the resulting pale-yellow solution to a large round-bottom flask.
Solvent Removal: Concentrate the solution using a rotary evaporator to remove excess water and unreacted methylamine. This will yield an aqueous solution or a paste of Sodium N-methyl taurate. The concentration can be determined by evaporating a small, weighed sample to dryness. This intermediate is typically used directly in the next step as an aqueous solution.
Protocol 2: Synthesis of Sodium Lauroyl Methyl Taurate
This protocol describes the acylation of the previously synthesized Sodium N-methyl taurate with lauroyl chloride.
Jacketed glass reactor with overhead stirrer, pH probe, dropping funnel, and temperature control
Ice bath
Reagent Quantities (Assuming 1.0 mol of Intermediate):
Reagent
Molar Mass ( g/mol )
Moles
Amount
Sodium N-methyl taurate
161.15
1.0
161.15 g (in solution)
Lauroyl chloride
218.77
1.0
218.8 g
Sodium hydroxide (50%)
40.00
~1.1
~88 g
Procedure:
Reactor Setup: Charge the jacketed glass reactor with the aqueous Sodium N-methyl taurate solution (containing 1.0 mol of the intermediate). Add deionized water to adjust the final concentration to approximately 25-30%.
pH and Temperature Adjustment: Begin stirring and cool the solution to 15-20°C using the cooling jacket. Adjust the initial pH to 10.5-11.0 by adding a small amount of 50% NaOH solution.
Simultaneous Addition: Begin the slow, simultaneous dropwise addition of lauroyl chloride and 50% NaOH solution.
Expert Note: This simultaneous addition is the core of the Schotten-Baumann control strategy. The lauroyl chloride provides the acylating agent, while the NaOH is added continuously to neutralize the HCl byproduct, keeping the pH stable within the optimal range of 10.0-11.0. If the pH drops too low, the reaction will stop. If it goes too high, hydrolysis of the acyl chloride will increase significantly.[14]
Reaction Monitoring: Maintain the temperature at or below 30°C throughout the addition, which typically takes 2-3 hours. The reaction mixture will thicken and turn into a white paste.
Completion and Aging: After the addition is complete, continue stirring for an additional 1-2 hours at 30-35°C to ensure the reaction goes to completion.
Final Adjustment: Cool the mixture to room temperature. Adjust the final pH to 6.5-7.5 with a suitable acid (e.g., citric acid) if necessary.
Product: The resulting product is a thick, white paste of Sodium Lauroyl Methyl Taurate, typically containing sodium chloride as a byproduct.[12] The activity can be determined by standard titration methods.
PART 3: Safety and Handling
2-Chloroethanesulfonic Acid Sodium Salt:
Hazards: Causes skin, eye, and respiratory tract irritation.[8][15] The toxicological properties have not been fully investigated.[15]
PPE: Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves, and a lab coat.[15] When handling the powder, use a dust mask or work in a ventilated area to minimize dust generation.[8][16]
Handling: Store in a cool, dry, well-ventilated area away from incompatible substances.[8][15] Facilities should be equipped with an eyewash station and a safety shower.[15]
Fatty Acid Chlorides (e.g., Lauroyl Chloride):
Hazards: Corrosive. Reacts with water and moisture to produce HCl gas. Causes severe skin burns and eye damage.
PPE: Handle only in a fume hood. Wear acid-resistant gloves, a face shield, and a lab coat.
Handling: Keep container tightly closed and away from moisture.
Sodium Hydroxide (50% Solution):
Hazards: Highly corrosive. Causes severe skin burns and eye damage.
PPE: Wear chemical-resistant gloves, safety goggles, and a face shield.
Handling: Always add caustic to water, never the other way around. The dilution process is highly exothermic.
Technical Support Center: Troubleshooting the Removal of Sodium 1,2-Ethanedisulfonate Byproduct
Welcome to the technical support center for purification challenges in synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals who encounter Sodium 1,2-Ethanedisulfonat...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for purification challenges in synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals who encounter Sodium 1,2-Ethanedisulfonate as a byproduct in their reaction mixtures. Here, we provide in-depth, field-proven troubleshooting advice and detailed protocols to help you achieve a high-purity final product.
Frequently Asked Questions (FAQs)
Q1: What is Sodium 1,2-Ethanedisulfonate and why is it a problematic byproduct?
Sodium 1,2-ethanedisulfonate (C₂H₄Na₂O₆S₂) is a highly polar, water-soluble disodium salt.[1][2][3][4] It often appears as a byproduct in reactions involving sulfonation chemistry or when 1,2-ethanedisulfonic acid is used as a catalyst or starting material.[5] Its removal is critical because its high polarity and salt characteristics can interfere with downstream applications, crystallization of the desired product, and chromatographic purification. In pharmaceutical development, its presence can compromise the purity, safety, and efficacy of the active pharmaceutical ingredient (API).
Q2: What are the key physical properties of Sodium 1,2-Ethanedisulfonate that I should leverage for its removal?
The successful removal of this byproduct hinges on exploiting its distinct solubility profile. Its properties vary significantly between its anhydrous and dihydrate forms, which is a crucial factor in designing a purification strategy.
High Water Solubility: The anhydrous form is very soluble in water.[6] This makes it a prime candidate for aqueous extractions if your desired compound is non-polar.
Low Alcohol Solubility: The dihydrate salt is practically insoluble in alcohol.[5] This property is extremely useful for selective precipitation, a technique often referred to as "salting out" or anti-solvent crystallization.
High Polarity: As an ionic salt, it is extremely polar. This means it will have minimal to no solubility in non-polar organic solvents like hexanes, diethyl ether, or dichloromethane, but strong affinity for highly polar stationary phases in chromatography.
Alcohols are less polar than water. The strong ionic lattice energy of the salt is not overcome by the weaker solvation energy provided by alcohols, leading to precipitation. This is a common technique for purifying sulfonate salts.[7][8][9]
Ketones (Acetone)
Low / Insoluble
Similar to alcohols, ketones are less polar than water and act as effective anti-solvents for precipitating sulfonate salts.[10]
The large difference in polarity between the ionic salt and non-polar solvents prevents any significant dissolution.
Q3: What are the primary strategies for removing Sodium 1,2-Ethanedisulfonate from a reaction mixture?
There are three primary strategies, and the best choice depends entirely on the properties of your desired product.
Selective Precipitation (Anti-Solvent Method): This is often the most effective and scalable method. It involves adding a solvent in which the salt is insoluble (an "anti-solvent") to a solution where it is dissolved, forcing it to precipitate out.
Liquid-Liquid Extraction: This classic technique is ideal if your desired compound has good solubility in an organic solvent that is immiscible with water.
Chromatography: This is a high-resolution technique suitable for smaller scales or when other methods fail. The choice between normal-phase, reversed-phase, or other techniques depends on the polarity of your target compound.
Below is a decision-making workflow to help you select the most appropriate strategy.
Caption: Decision tree for selecting a purification method.
Troubleshooting Guides & Protocols
Method 1: Selective Precipitation using an Anti-Solvent
Q: My product and the Sodium 1,2-Ethanedisulfonate byproduct are both dissolved in a polar solvent (like water or DMSO). How can I use precipitation to remove the salt?
This is an ideal scenario for selective precipitation. The principle is to add an "anti-solvent" in which your product remains soluble, but the highly polar Sodium 1,2-Ethanedisulfonate crashes out of solution. Alcohols (like ethanol or isopropanol) or ketones (like acetone) are excellent choices.[8][10]
Workflow for Selective Precipitation
Caption: Experimental workflow for byproduct removal via precipitation.
Step-by-Step Protocol: Precipitation with Ethanol
Initial State: Your crude reaction mixture is dissolved in a minimum amount of a polar solvent, such as water.
Anti-Solvent Addition: While vigorously stirring the solution at room temperature, slowly add ethanol (or another suitable alcohol) to the mixture. A typical starting point is to add 3 to 5 volumes of ethanol for every volume of aqueous solution.
Induce Precipitation: You should observe the formation of a white precipitate, which is the Sodium 1,2-Ethanedisulfonate salt. If precipitation is slow, you can try scratching the inside of the flask with a glass rod to create nucleation sites.[11]
Maximize Recovery: Once precipitation appears complete, cool the flask in an ice-water bath for 30-60 minutes. Lowering the temperature decreases the solubility of the salt further, maximizing its precipitation and your final product's purity.[12]
Isolation: Set up a vacuum filtration apparatus (e.g., a Büchner funnel). Wet the filter paper with a small amount of the anti-solvent (ethanol) before filtering.
Filtration: Pour the cold slurry onto the filter. The solid Sodium 1,2-Ethanedisulfonate will be collected on the filter paper, while your desired compound remains dissolved in the filtrate.
Washing: Wash the collected solid precipitate with a small amount of cold ethanol to recover any occluded product, combining this wash with your main filtrate.
Final Product Recovery: Concentrate the filtrate under reduced pressure (e.g., using a rotary evaporator) to remove the solvents and isolate your purified product.
Trustworthiness Check: After purification, confirm the absence of the byproduct in your final product using ¹H NMR (the characteristic singlet for the two equivalent -CH₂- groups of the byproduct will be absent) or LC-MS.
Method 2: Liquid-Liquid Extraction
Q: My desired product is soluble in an organic solvent (like Ethyl Acetate or DCM) but not in water. How do I remove the water-soluble Sodium 1,2-Ethanedisulfonate?
This is the most straightforward purification scenario, relying on the classic "workup" procedure of liquid-liquid extraction. The vast difference in polarity between a typical organic product and the disodium salt allows for a clean separation.
Step-by-Step Protocol: Aqueous Extraction
Dissolution: Dissolve your crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.
First Wash: Add an equal volume of deionized water to the separatory funnel. Stopper the funnel, invert it, and open the stopcock to vent any pressure. Shake the funnel vigorously for 30-60 seconds.
Phase Separation: Place the funnel in a ring stand and allow the layers to separate completely. The aqueous layer (containing the dissolved Sodium 1,2-Ethanedisulfonate) will be on the top or bottom depending on the density of your organic solvent relative to water.
Drain and Repeat: Drain the aqueous layer. To ensure complete removal of the salt, repeat the washing process (steps 2-3) two more times with fresh portions of deionized water.
Brine Wash: Perform a final wash with a saturated sodium chloride (brine) solution. This helps to remove any residual water dissolved in the organic layer.
Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield your purified product.
Expertise & Experience Insight: Why perform multiple washes with smaller volumes of water instead of one large wash? Partitioning is an equilibrium process. Multiple extractions are mathematically more efficient at removing a soluble impurity than a single extraction with the same total volume of solvent.
Method 3: Chromatographic Techniques
Q: Both my product and the byproduct have similar solubilities, and precipitation/extraction methods are not working. Can I use column chromatography?
Yes, chromatography is a powerful tool for difficult separations. The choice of technique is critical.
Normal-Phase Chromatography (Silica Gel): This is highly effective for this specific separation. Sodium 1,2-Ethanedisulfonate is extremely polar and will bind very strongly to the polar silica gel stationary phase. Your less-polar organic product will elute from the column, while the salt remains at the origin.
Protocol:
Load your crude material onto a silica gel column.
Start eluting with a non-polar solvent system (e.g., hexanes/ethyl acetate).
Gradually increase the polarity of the mobile phase to elute your desired compound.
The Sodium 1,2-Ethanedisulfonate will remain adsorbed to the silica at the top of the column. You will not need to elute it.
Reversed-Phase Chromatography (C18): This is generally not recommended if your primary goal is to remove this salt, unless your product is very non-polar. The highly polar salt will have very little interaction with the non-polar C18 stationary phase and will elute immediately in the void volume.[13] If your product has some retention, this can work, but it's often less efficient than normal-phase for this purpose.
Ion-Exchange Chromatography: This is a more specialized technique but can be very effective. By using an anion exchange resin, the negatively charged sulfonate groups of the byproduct will bind to the positively charged resin, allowing your neutral or positively charged product to pass through.
References
PubChem. Sodium 1,2-Ethanedisulfonate | C2H4Na2O6S2 | CID 79220. National Center for Biotechnology Information. [Link]
RSC Publishing. Isolation and characterization of petroleum sulfonates. Royal Society of Chemistry. [Link]
ACS Omega. Acetonitrile–Hexane Extraction Route to Pure Sulfonium Salts. American Chemical Society. [Link]
Google Patents.
precisionFDA. SODIUM 1,2-ETHANEDISULFONATE. U.S. Food and Drug Administration. [Link]
Google Patents.
OAsis Research Repository. Determination of alkylbenzene sulfonates in water by using phase extraction and vapor-phase esterification gas chromatography. University of Nevada, Las Vegas. [Link]
PubMed. Separation and indirect detection of alkyl sulfonates and sulfates. National Institutes of Health. [Link]
RSC Publishing. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds. Royal Society of Chemistry. [Link]
NIST. 1,2-Ethane disulfonic acid, disodium salt. National Institute of Standards and Technology. [Link]
US EPA. 1,2-Ethanedisulfonic acid, sodium salt (1:2) - Substance Details. Environmental Protection Agency. [Link]
Improving yield of taurine synthesis from sodium 2-chloroethanesulfonate
Technical Support Center: Taurine Synthesis Optimization Topic: Improving Yield of Taurine via Ammonolysis of Sodium 2-Chloroethanesulfonate Reference ID: TS-CHM-TAU-002 Executive Summary Welcome to the Advanced Synthesi...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Taurine Synthesis OptimizationTopic: Improving Yield of Taurine via Ammonolysis of Sodium 2-Chloroethanesulfonate
Reference ID: TS-CHM-TAU-002
Executive Summary
Welcome to the Advanced Synthesis Support Center. This guide addresses the "Dichloroethane Route" (specifically the ammonolysis step) for Taurine production.[1] While the Ethylene Oxide (EO) route is common, the Sodium 2-Chloroethanesulfonate (SCES) pathway remains critical for labs avoiding EO handling or utilizing specific chlorinated precursors.
The Core Challenge: The nucleophilic substitution of chlorine by ammonia (
) competes with the reaction of the newly formed amine with the starting material, leading to secondary (Ditaurine) and tertiary (Tritaurine) impurities. Furthermore, the co-generation of stoichiometric sodium chloride (NaCl) creates a difficult downstream separation bottleneck.
Part 1: Diagnostic Troubleshooting (Q&A)
Ticket #01: "My conversion rate is high (>95%), but isolated yield is stuck at 60-70%. Where is the product going?"
Diagnosis: This is a classic selectivity issue, not a conversion issue. You are likely forming Sodium Ditaurinate (Imino-bis-ethanesulfonic acid sodium salt).
Technical Explanation:
Taurine contains a primary amine group (
) which is more nucleophilic than the ammonia molecule itself under certain conditions. As Taurine forms, it competes with ammonia to attack the remaining Sodium 2-Chloroethanesulfonate.
(Where )
Solution:
Increase Ammonia Molar Ratio: You must shift the equilibrium. Standard protocols often use a 5:1 ratio. Increase this to 15:1 or 20:1 (Ammonia:SCES). This statistically favors the collision of SCES with
rather than with Taurine.
Ammonia Concentration: Ensure you are using 25-28% Aqueous Ammonia or liquid ammonia. Lower concentrations increase water volume, which can promote hydrolysis (formation of isethionate impurities) over ammonolysis.
Ticket #02: "The reaction mixture turns yellow/brown, and purification is difficult."
Diagnosis: Thermal degradation or oxidation of trace impurities (often iron or organic contaminants).
Technical Explanation:
Ammonolysis of alkyl halides is exothermic. If the heat release is uncontrolled, local hot spots can cause charring or polymerization of minor impurities. Additionally, if your SCES starting material contains trace iron (from steel reactors), it can catalyze oxidative degradation.
Solution:
Temperature Ramp: Do not heat directly to the setpoint (
). Ramp slowly () to prevent thermal runaway.
Chelation: Add a trace amount of EDTA (0.01% w/w) to the reaction mixture to sequester metal ions.
Inert Atmosphere: Purge the autoclave with Nitrogen (
) before pressurizing with ammonia to prevent oxidative side reactions.
Ticket #03: "I cannot separate Taurine from NaCl. They co-crystallize."
Diagnosis: Isoelectric point mismanagement and solubility overlap.
Technical Explanation:
Taurine is a zwitterion with low solubility in water at
(~4 g/100 mL), but NaCl is highly soluble. However, at the end of the reaction, you have Sodium Taurinate (highly soluble). You must acidify to generate Taurine.[1][2][3] If you acidify too far (pH < 4), you form Taurine Hydrochloride, which is soluble.
Solution:
Precise pH Control: Acidify with HCl to exactly pH 5.0 - 5.5 (Taurine's isoelectric point). This is the point of minimum solubility.
Ethanol Precipitation: Taurine is virtually insoluble in ethanol, while NaCl has some solubility (though low). A better approach is fractional crystallization :
Concentrate the aqueous solution until hot.
Cool to
to crash out the bulk of Taurine (NaCl remains in solution).
Caption: Pathway showing the critical competition between Product Formation (Green) and Ditaurine impurity generation (Red) dependent on Ammonia ratio.
Optimizing pH for sulfoethylation of proteins with sodium 2-chloroethanesulfonate
Welcome to the technical guide for optimizing the sulfoethylation of proteins using sodium 2-chloroethanesulfonate (SCES). This resource is designed for researchers, scientists, and drug development professionals to prov...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical guide for optimizing the sulfoethylation of proteins using sodium 2-chloroethanesulfonate (SCES). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this critical bioconjugation technique. Here, we address common questions and troubleshooting scenarios to help you achieve efficient and specific modification of your protein targets.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental purpose of sulfoethylating a protein?
Sulfoethylation is a chemical modification technique used to introduce a negatively charged sulfoethyl group (-CH₂-CH₂-SO₃⁻) onto specific amino acid residues of a protein. The primary application is the permanent alkylation of cysteine residues. This is often performed to block the free sulfhydryl group (-SH) in cysteine, preventing the formation of disulfide bonds which can lead to protein aggregation or heterogeneity in subsequent analyses. This modification is particularly crucial in protein sequencing and mass spectrometry workflows to ensure that the protein remains in a stable, reduced state.
Q2: What is the chemical mechanism of sulfoethylation using sodium 2-chloroethanesulfonate (SCES)?
The reaction proceeds via a classic bimolecular nucleophilic substitution (Sɴ2) mechanism. The deprotonated, nucleophilic thiolate anion (R-S⁻) of a cysteine residue attacks the electrophilic carbon atom of the 2-chloroethanesulfonate, which bears a partial positive charge due to the electron-withdrawing chlorine atom. This attack displaces the chloride ion (Cl⁻) as a leaving group, resulting in the formation of a stable thioether bond and the covalent attachment of the sulfoethyl group to the cysteine side chain.
Q3: Why is reaction pH the most critical parameter for successful sulfoethylation?
The reaction pH is paramount because it directly governs the nucleophilicity of the target amino acid side chains. For the reaction to occur, the target residue—typically the sulfhydryl group of cysteine—must be in its deprotonated, anionic form (thiolate, R-S⁻).
The Henderson-Hasselbalch equation dictates the equilibrium between the protonated (R-SH) and deprotonated (R-S⁻) forms. The pKa of the cysteine sulfhydryl group is approximately 8.3-8.6.
At pH < pKa: The majority of cysteine residues will be protonated (R-SH), making them poor nucleophiles and significantly slowing down the desired reaction.
At pH ≈ pKa: A significant population of both protonated and deprotonated forms exists, allowing for a reasonable reaction rate.
At pH > pKa: The equilibrium shifts towards the deprotonated, highly nucleophilic thiolate anion (R-S⁻), leading to a more efficient and rapid sulfoethylation reaction.
Therefore, maintaining a pH above the pKa of cysteine is essential for achieving a high yield of the desired modification.
Q4: What is the recommended pH range for sulfoethylating cysteine residues?
For the specific and efficient sulfoethylation of cysteine residues, a pH range of 8.0 to 9.0 is generally recommended. This range provides a favorable balance: it is sufficiently alkaline to ensure a high concentration of the reactive thiolate anion, while still being mild enough to minimize the risk of undesirable side reactions with other amino acid residues, such as lysine, and to maintain the structural integrity of most proteins.
Troubleshooting Guide & Advanced Insights
This section addresses common problems encountered during sulfoethylation experiments, providing insights into their causes and actionable solutions.
Issue 1: Low or Incomplete Cysteine Modification
Symptoms: Mass spectrometry or gel-based analysis shows a significant population of unmodified cysteine residues.
Potential Cause 1: Suboptimal pH.
Explanation: If the reaction buffer pH is below 8.0, the concentration of the nucleophilic thiolate anion is insufficient for the reaction to proceed to completion within a typical timeframe. This is the most common cause of low efficiency.
Solution:
Accurately prepare your reaction buffer (e.g., Tris or HEPES) and verify the pH with a calibrated pH meter after all components, except the protein and SCES, have been added.
Ensure the buffering capacity is sufficient to handle any potential pH shifts during the reaction. A buffer concentration of 50-100 mM is standard.
Potential Cause 2: Insufficient Reducing Agent.
Explanation: For sulfoethylation to occur, cysteine residues must be in their reduced (free sulfhydryl) form. If disulfide bonds are present, the reaction cannot proceed.
Solution: Before adding SCES, ensure the protein is fully reduced. Incubate the protein with a sufficient molar excess of a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for 1 hour at room temperature. TCEP is often preferred as it is stable and does not require removal before alkylation.
Potential Cause 3: Reagent Instability.
Explanation: Sodium 2-chloroethanesulfonate is susceptible to hydrolysis, especially at elevated temperatures and pH. Using a degraded reagent will lead to lower effective concentrations.
Solution: Prepare SCES solutions fresh before each experiment. Store the solid reagent in a desiccator at room temperature.
Issue 2: Non-Specific Modification of Other Residues
Symptoms: Mass spectrometry data reveals sulfoethylation on amino acids other than cysteine, most commonly lysine.
Potential Cause: Reaction pH is too high.
Explanation: The primary amine of lysine has a pKa of ~10.5. As the reaction pH increases significantly above 9.0, a larger fraction of lysine residues become deprotonated and thus nucleophilic. This can lead to the "cross-reactivity" of SCES with lysine, resulting in off-target modifications.
Solution:
Lower the reaction pH to the optimal range of 8.0-8.5. This maintains high reactivity for cysteine while keeping the vast majority of lysine residues in their protonated, non-nucleophilic (R-NH₃⁺) state.
Consider reducing the molar excess of SCES used in the reaction to minimize the chances of slower, off-target reactions occurring.
The following table summarizes the relationship between pH and the reactivity of key amino acid side chains.
Amino Acid Residue
Functional Group
Typical pKa
Reactivity Concern
Optimal pH for Cys Selectivity
Cysteine
Sulfhydryl (-SH)
~8.3 - 8.6
Primary Target
pH 8.0 - 9.0
Lysine
ε-Amino (-NH₂)
~10.5
Non-specific modification
Keep pH < 9.5
Histidine
Imidazole
~6.0
Generally low reactivity
Less concern in the 8-9 pH range
N-Terminus
α-Amino (-NH₂)
~9.6
Non-specific modification
Keep pH < 9.5
Issue 3: Protein Precipitation During the Reaction
Symptoms: The reaction mixture becomes cloudy or hazy, or a visible precipitate forms.
Potential Cause 1: Protein Instability at Reaction pH.
Explanation: Some proteins are not stable or soluble in the alkaline pH range required for efficient sulfoethylation. The change in surface charge can lead to aggregation.
Solution:
Perform a pH stability screen for your protein of interest before the modification experiment.
Include solubility-enhancing excipients in the reaction buffer, such as 0.1-1 M L-arginine or non-detergent sulfobetaines (NDSBs).
Potential Cause 2: Presence of Denaturants.
Explanation: While denaturants like urea or guanidinium chloride are often used to expose buried cysteine residues, their concentration and compatibility with the protein at the target pH are critical.
Solution: If using a denaturant, ensure it is of high purity (urea solutions should be made fresh to avoid isocyanate formation). Titrate the concentration to find the minimum required for cysteine accessibility without causing irreversible precipitation.
Experimental Protocols & Workflows
Protocol 1: Standard Sulfoethylation of a Purified Protein
This protocol describes a typical workflow for modifying a protein with accessible cysteine residues.
Step-by-Step Methodology:
Protein Preparation: Dialyze the purified protein into a suitable reaction buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 8.5). Determine the protein concentration accurately.
Reduction (if necessary): If the protein contains disulfide bonds, add TCEP to a final concentration of 10 mM. Incubate for 1 hour at room temperature with gentle mixing.
Reagent Preparation: Immediately before use, prepare a 1 M stock solution of sodium 2-chloroethanesulfonate in the reaction buffer.
Alkylation Reaction: Add the SCES stock solution to the protein sample to achieve a final concentration of 100 mM (this represents a significant molar excess).
Incubation: Incubate the reaction mixture for 2 hours at room temperature in the dark to prevent potential photo-activated side reactions.
Quenching: Quench any remaining unreacted SCES by adding a small molecule thiol, such as 2-mercaptoethanol or DTT, to a final concentration of 200 mM.
Buffer Exchange: Remove excess reagents and byproducts by buffer exchange using dialysis, spin filtration, or size-exclusion chromatography into the desired final buffer.
Analysis: Confirm the extent of modification using techniques like intact protein mass spectrometry (to observe the mass shift) or peptide mapping after enzymatic digestion. A complete sulfoethylation of a cysteine residue adds 106.12 Da to its mass.
Workflow Visualization
The following diagram illustrates the key decision points and steps in an optimized sulfoethylation workflow.
Caption: A typical experimental workflow for protein sulfoethylation.
pH Optimization Logic Diagram
This diagram illustrates the influence of pH on the reaction outcome, highlighting the balance between desired reactivity and potential side reactions.
Caption: The effect of pH on sulfoethylation specificity and efficiency.
References
Gomathinayagam, S., & S.M. Musser. (2011). Chemical Modification of Cysteine Residues in Proteins. In Current Protocols in Protein Science. John Wiley & Sons, Inc. Available at: [Link]
Scopes, R. K. (1994). Protein Purification: Principles and Practice (3rd ed.). Springer-Verlag. This textbook is a foundational resource for protein chemistry, including the pKa of amino acid residues.
Creamer, T. P., et al. (2004). The Cysteines of the Chaperonin GroEL Are a Sensitive Probe of the Allosteric Conformational Changes Caused by Nucleotide Binding. Journal of Biological Chemistry, 279(21), 21955–21962. Available at: [Link]
Hirs, C. H. W. (1967). Performic acid oxidation. In Methods in Enzymology (Vol. 11, pp. 197-199). Academic Press. While this reference is for a different modification, the principles of pH-dependent alkylation of cysteines are well-established in this classic series.
Reference Data & Comparative Studies
Validation
1H NMR spectrum analysis of 2-Chloroethanesulfonic acid sodium salt
An In-Depth Guide to the 1H NMR Spectrum Analysis of 2-Chloroethanesulfonic Acid Sodium Salt Authored by: A Senior Application Scientist In the realm of pharmaceutical development and fine chemical synthesis, the precise...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the 1H NMR Spectrum Analysis of 2-Chloroethanesulfonic Acid Sodium Salt
Authored by: A Senior Application Scientist
In the realm of pharmaceutical development and fine chemical synthesis, the precise structural elucidation of intermediates is paramount. 2-Chloroethanesulfonic acid sodium salt (ClCH₂CH₂SO₃Na) serves as a critical building block in various synthetic pathways.[1] Its purity and structural integrity directly impact the quality and efficacy of the final active pharmaceutical ingredient. Among the arsenal of analytical techniques available for structural characterization, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands out for its ability to provide detailed information about the molecular structure of organic compounds in a non-destructive manner.[2]
This guide provides a comprehensive analysis of the 1H NMR spectrum of 2-Chloroethanesulfonic acid sodium salt. We will delve into the theoretical prediction of the spectrum, present a detailed experimental protocol for its acquisition, and compare the utility of 1H NMR with other analytical techniques for the characterization of this important chemical intermediate.
Predicted 1H NMR Spectrum of 2-Chloroethanesulfonic Acid Sodium Salt
A priori analysis of a molecule's structure is a cornerstone of efficient spectral interpretation. The structure of 2-Chloroethanesulfonic acid sodium salt is relatively simple, consisting of a two-carbon chain with a chlorine atom at one end and a sodium sulfonate group at the other.
Structural Analysis:
Cl-CH₂-CH₂-SO₃Na
From this structure, we can deduce the following key features for its 1H NMR spectrum:
Number of Signals: There are two distinct sets of protons, the two protons on the carbon adjacent to the chlorine (Cl-CH₂-) and the two protons on the carbon adjacent to the sulfonate group (-CH₂-SO₃Na). These two methylene groups are in different chemical environments and are therefore chemically non-equivalent. This will result in two distinct signals in the 1H NMR spectrum.
Chemical Shift (δ): The chemical shift of a proton is influenced by the electron density around it. Electronegative atoms or groups withdraw electron density, "deshielding" the proton and causing its signal to appear at a higher chemical shift (downfield).[3]
The protons of the Cl-CH₂- group are adjacent to the highly electronegative chlorine atom. This will cause a significant downfield shift.
The protons of the -CH₂-SO₃Na group are adjacent to the sulfonate group, which is also electron-withdrawing but generally less so than a halogen in this context. Therefore, this signal is expected to appear upfield (at a lower ppm) relative to the Cl-CH₂- signal.
Based on empirical data and prediction tools, we can estimate the approximate chemical shifts.[4][5][6]
Integration: The area under each signal is proportional to the number of protons it represents.[7] Since both signals arise from methylene (-CH₂-) groups, the integration ratio of the two signals will be 2:2, which simplifies to 1:1.
Splitting Pattern (Multiplicity): The multiplicity of a signal is determined by the number of neighboring protons (n) according to the n+1 rule.[3]
The Cl-CH₂- protons have two neighboring protons on the adjacent -CH₂-SO₃Na group. Therefore, its signal will be split into a triplet (2+1=3).
Similarly, the -CH₂-SO₃Na protons have two neighboring protons on the adjacent Cl-CH₂- group. This signal will also be split into a triplet.
Coupling Constant (J): The distance between the peaks in a multiplet is the coupling constant, measured in Hertz (Hz). For vicinal protons (protons on adjacent carbons) in an acyclic system, the three-bond coupling constant (³JHH) is typically in the range of 6-8 Hz.[8][9][10] The coupling constant between the two methylene groups in 2-Chloroethanesulfonic acid sodium salt is expected to be within this range. A key principle of coupling is that coupled protons must have the same coupling constant.[8]
Predicted Spectral Data Summary:
Protons
Estimated Chemical Shift (ppm)
Multiplicity
Integration
Coupling Constant (³JHH)
Cl-CH₂ -
~3.8 - 4.2
Triplet (t)
2H
~6-8 Hz
-CH₂ -SO₃Na
~3.2 - 3.6
Triplet (t)
2H
~6-8 Hz
Experimental Protocol for 1H NMR Analysis
The following protocol outlines the steps for acquiring a high-quality 1H NMR spectrum of 2-Chloroethanesulfonic acid sodium salt.
Sample Preparation
The choice of solvent is critical in NMR spectroscopy. The solvent must dissolve the sample and should not contain protons that would interfere with the sample's signals.[11]
Solvent Selection: 2-Chloroethanesulfonic acid sodium salt is a water-soluble salt.[1] Therefore, Deuterium Oxide (D₂O) is the solvent of choice.
Procedure:
Weigh approximately 5-10 mg of 2-Chloroethanesulfonic acid sodium salt into a clean, dry vial.
Add approximately 0.6-0.7 mL of D₂O.
Vortex the vial until the sample is fully dissolved.
Transfer the solution to a standard 5 mm NMR tube.
Add a small amount of an internal standard if quantitative analysis is required. For D₂O, 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt (TSP) or sodium 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) are commonly used, with their methyl proton signals set to 0.00 ppm.
Data Acquisition
Instrument: A standard 400 MHz (or higher) NMR spectrometer.
Typical Parameters:
Number of Scans (ns): 8-16 scans are typically sufficient for a sample of this concentration.
Relaxation Delay (d1): 1-2 seconds.
Acquisition Time (aq): 3-4 seconds.
Pulse Width (p1): A 30- or 90-degree pulse can be used.
Solvent Signal Suppression: If the residual HDO signal is intense, a presaturation sequence can be applied to suppress it.[12]
Data Processing
Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum.
Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.
Baseline Correction: The baseline of the spectrum is corrected to be flat.
Referencing: The chemical shift of the internal standard (e.g., TSP) is set to 0.00 ppm.
Integration: The area under each triplet is integrated.
Peak Picking: The chemical shifts of the peaks are determined.
Comparison with Alternative Analytical Techniques
While 1H NMR is a powerful tool for structural elucidation, a comprehensive characterization often involves complementary techniques.[2][13][14]
The table below provides a comparative overview of these techniques for the analysis of 2-Chloroethanesulfonic acid sodium salt.
Technique
Information Provided
Strengths
Weaknesses
1H NMR
Number of non-equivalent protons, their chemical environment, connectivity (through coupling), and relative numbers (through integration).[2]
Provides detailed structural information in a single, non-destructive experiment. Quantitative with an internal standard.
Number of non-equivalent carbons and their chemical environment (e.g., hybridization).[15]
Directly probes the carbon backbone of the molecule.
Low natural abundance of ¹³C (1.1%) results in lower sensitivity and longer acquisition times compared to 1H NMR.[7]
Mass Spectrometry (MS)
Molecular weight of the compound and its fragmentation pattern.[2]
Extremely high sensitivity, capable of detecting trace amounts. Provides molecular formula with high-resolution MS.[14]
Does not provide detailed information on the connectivity of atoms. Isomeric compounds can be difficult to distinguish.
Infrared (IR) Spectroscopy
Presence of specific functional groups (e.g., S=O stretches from the sulfonate group).[2]
Fast, simple, and provides a "fingerprint" of the functional groups present.
Provides limited information about the overall molecular structure. Not ideal for distinguishing between similar structures.
Elemental Analysis
The percentage composition of each element (C, H, Cl, S, O, Na) in the compound.
Provides the empirical formula of the compound.
Does not provide any information about the arrangement of atoms within the molecule.
Conclusion
The 1H NMR spectrum of 2-Chloroethanesulfonic acid sodium salt is predicted to be simple and highly informative, showing two triplets with a 1:1 integration ratio. This makes 1H NMR an excellent technique for routine quality control and structural verification of this compound. The detailed protocol provided herein offers a robust method for obtaining a high-quality spectrum. For a comprehensive characterization, especially for novel compounds or in-depth impurity profiling, a multi-technique approach combining 1H NMR with 13C NMR, Mass Spectrometry, and IR Spectroscopy is recommended. This integrated analytical strategy ensures the unambiguous structural elucidation and purity assessment of 2-Chloroethanesulfonic acid sodium salt, which is crucial for its applications in research and industry.
A Comparative Guide for Sulfoethylating Agents: Sodium 2-chloroethanesulfonate vs. Sultones
In the landscape of bioconjugation and drug development, the precise modification of molecules to enhance their solubility, stability, and bioavailability is a paramount objective. Sulfoethylation, the introduction of a...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of bioconjugation and drug development, the precise modification of molecules to enhance their solubility, stability, and bioavailability is a paramount objective. Sulfoethylation, the introduction of a sulfonate group via an ethyl spacer (—CH₂CH₂SO₃⁻), is a key strategy to impart hydrophilicity and a negative charge to a variety of substrates, including proteins, peptides, and small molecules. The choice of the sulfoethylating agent is a critical decision that dictates reaction efficiency, specificity, and the overall success of the modification strategy. This guide provides an in-depth technical comparison of two prominent classes of sulfoethylating agents: sodium 2-chloroethanesulfonate and cyclic sulfonate esters, known as sultones (e.g., 1,3-propane sultone).
Introduction to Sulfoethylation and its Significance
The introduction of a sulfonate group can dramatically alter the physicochemical properties of a molecule. For therapeutic proteins and peptides, increased hydrophilicity can prevent aggregation and improve formulation stability. In small molecule drug design, the addition of a charged sulfonate moiety can enhance aqueous solubility, a critical factor for oral bioavailability. The selection of an appropriate sulfoethylating agent is therefore a pivotal step in the development of novel therapeutics and research tools.
Sodium 2-chloroethanesulfonate: The Linear Workhorse
Sodium 2-chloroethanesulfonate is a salt of a halogenated organosulfonic acid, typically appearing as a white, crystalline solid that is highly soluble in water[1].
Chemical and Physical Properties of Sodium 2-chloroethanesulfonate
Sodium 2-chloroethanesulfonate acts as a sulfoethylating agent via a bimolecular nucleophilic substitution (SN2) reaction. The carbon atom attached to the chlorine is electrophilic and is susceptible to attack by nucleophiles such as the primary amines of lysine residues or the thiol groups of cysteine residues in proteins. The chloride ion serves as the leaving group.[5]
SN2 Mechanism of Sodium 2-chloroethanesulfonate
Applications and Performance
Sodium 2-chloroethanesulfonate has been utilized as a sulfoethylating agent in various applications, notably in the modification of polysaccharides like cellulose to improve their properties[2][3]. In the context of bioconjugation, it can be used to modify proteins and peptides, enhancing their stability and functionality[4]. However, its reactivity is generally lower compared to more activated reagents, often requiring elevated temperatures and longer reaction times.
A potential side reaction is elimination (E2), especially in the presence of strongly basic nucleophiles, which can lead to the formation of sodium vinylsulfonate.
Sultones: The Reactive Cyclic Esters
Sultones are cyclic esters of sulfonic acids. 1,3-Propane sultone is a commonly used γ-sultone for introducing a sulfopropyl group. Its high reactivity stems from the significant ring strain in its five-membered ring structure.[6]
Chemical and Physical Properties of 1,3-Propane Sultone
White crystalline solid or colorless liquid (>31 °C)[5]
Solubility
Soluble in water (10 g/100 mL) and many organic solvents[5][7]
Stability
Moisture-sensitive; hydrolyzes to 3-hydroxypropanesulfonic acid[5]
Mechanism of Action
Similar to sodium 2-chloroethanesulfonate, sultones react with nucleophiles via an SN2 mechanism. The nucleophile attacks one of the carbon atoms in the ring, leading to ring-opening and the formation of a sulfonate ester. The high reactivity of 1,3-propane sultone is due to the relief of ring strain upon nucleophilic attack.[6]
Nucleophilic Ring-Opening of 1,3-Propane Sultone
Applications and Performance
1,3-Propane sultone is a highly efficient sulfoalkylating agent due to its high reactivity. It readily reacts with a wide range of nucleophiles, including amines, thiols, and hydroxyl groups, often at room temperature[8]. This makes it a valuable tool in bioconjugation for modifying proteins and peptides[9][10]. However, its high reactivity is also a double-edged sword, as it can lead to off-target reactions and the formation of macromolecular complexes[10]. A significant concern with 1,3-propane sultone is its classification as a toxic, carcinogenic, and mutagenic compound, necessitating stringent safety precautions during handling[5].
Moderately water-soluble, soluble in many organic solvents[5][7]
Byproducts
Primarily sodium chloride; potential for elimination to form sodium vinylsulfonate
Hydrolysis to hydroxyalkanesulfonic acid[5]; potential for cross-linking[10]
Cost & Scalability
Generally lower cost; synthesis from inexpensive starting materials[11][13]
Higher cost; more complex synthesis. Scaling up requires careful consideration of safety and reaction control[14].
Experimental Protocols
General Protocol for Sulfoethylation of a Protein with 1,3-Propane Sultone
This protocol is a representative procedure for the modification of cysteine residues in a protein.
Materials:
Protein containing accessible cysteine residues (e.g., Bovine Serum Albumin)
1,3-Propane Sultone
Phosphate-buffered saline (PBS), pH 7.4
Dithiothreitol (DTT) for reduction of disulfide bonds (optional)
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification
DMSO (for preparing sultone stock solution)
Procedure:
Protein Preparation: Dissolve the protein in PBS to a final concentration of 1-5 mg/mL. If necessary, reduce disulfide bonds by incubating with a 10-fold molar excess of DTT for 1 hour at room temperature. Remove DTT by buffer exchange using a desalting column.
Reaction Setup: Prepare a stock solution of 1,3-propane sultone in anhydrous DMSO (e.g., 1 M).
Sulfoethylation Reaction: To the protein solution, add the 1,3-propane sultone stock solution to achieve a 10- to 50-fold molar excess of the sultone over the number of cysteine residues. The final concentration of DMSO should be kept below 10% (v/v) to minimize protein denaturation.
Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours or overnight at 4°C.
Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as 2-mercaptoethanol, to consume excess sultone.
Purification: Remove unreacted sultone and byproducts by size-exclusion chromatography, eluting with PBS.
Characterization: Confirm the modification by mass spectrometry (expecting a mass increase of 122.14 Da per modification) and assess the purity by SDS-PAGE.
Workflow for Protein Sulfoethylation with 1,3-Propane Sultone
General Protocol for Sulfoethylation of a Protein with Sodium 2-chloroethanesulfonate
This protocol is a representative procedure for modifying primary amine groups (e.g., lysine residues) in a protein.
Materials:
Protein with accessible amine groups (e.g., Lysozyme)
Sodium 2-chloroethanesulfonate
Sodium bicarbonate buffer (0.1 M, pH 8.5-9.0)
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification
Procedure:
Protein Preparation: Dissolve the protein in 0.1 M sodium bicarbonate buffer to a final concentration of 5-10 mg/mL.
Reaction Setup: Prepare a stock solution of sodium 2-chloroethanesulfonate in water (e.g., 1 M).
Sulfoethylation Reaction: Add the sodium 2-chloroethanesulfonate solution to the protein solution to achieve a 50- to 200-fold molar excess.
Incubation: Incubate the reaction mixture at 37-50°C for 12-24 hours with gentle agitation. Monitor the reaction progress if possible.
Purification: Remove unreacted reagent and byproducts by extensive dialysis against PBS or by size-exclusion chromatography.
Characterization: Analyze the extent of modification by techniques such as HPLC or mass spectrometry, looking for a mass increase of 122.0 Da per sulfoethyl group.
Workflow for Protein Sulfoethylation with Sodium 2-chloroethanesulfonate
Conclusion and Recommendations
The selection between sodium 2-chloroethanesulfonate and sultones for sulfoethylation is a trade-off between reactivity, safety, and reaction conditions.
Sultones , particularly 1,3-propane sultone, are highly reactive and efficient, allowing for milder reaction conditions. However, their high toxicity and potential for side reactions necessitate careful handling and purification. They are well-suited for applications where high reactivity is crucial and stringent safety protocols can be implemented.
Sodium 2-chloroethanesulfonate is a less reactive but safer alternative. It is more suitable for large-scale applications where safety and cost are primary concerns, and the substrate can tolerate the more forcing reaction conditions required.
For researchers in drug development and bioconjugation, the choice will depend on the specific goals of the project. For initial, small-scale studies on sensitive biomolecules, the high reactivity of sultones might be advantageous, provided the necessary safety measures are in place. For process development and scale-up, the more favorable safety profile and lower cost of sodium 2-chloroethanesulfonate may be more attractive.
References
Aguilar, M.-I. (Ed.). (n.d.). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.
Rüegg, U. T., & Rudinger, J. (1974). Reaction of cysteine thiol groups with 1,3-propane sultone: S-3-sulphopropyl as a modifying group for protein chemistry. International Journal of Peptide and Protein Research, 6(6), 447–456.
Zeldin, P. E., Bhattacharya, P. K., Kubinski, H., & Nietert, W. C. (1975). Macromolecular complexes produced by 1,3-propanesultone. Cancer Research, 35(6), 1445–1452.
Wikipedia. (n.d.). 1,3-Propane sultone. Retrieved from [Link]
European Polymer Journal. (1977). REACTIONS WITH 1.
Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from [Link]
News-Medical.Net. (2023, October 5). Pharmaceutical Manufacturing Evolution: Mastering Process Development and Scale-Up for Market Success. Retrieved from [Link]
Lee, C. (2017). A Simple Outline of Methods for Protein Isolation and Purification. Endocrinology and Metabolism, 32(1), 18-25.
Niketic, V., Thomsen, J., & Kristiansen, K. (1974). Modification of cysteine residues with sodium 2-bromoethanesulfonate. The application of S-sulfoethylated peptides in automatic Edman degradation. European Journal of Biochemistry, 46(3), 547–551.
Google Patents. (n.d.). CN115448858B - Efficient synthesis process of 2-chloroethyl sodium sulfonate.
Chrom Tech, Inc. (2025, October 14). Ultimate Guide to Protein Purification Methods. Retrieved from [Link]
Cube Biotech. (2021, October 7). Protein Purification [Video]. YouTube. [Link]
ResearchGate. (2025, August 7). An Approach to Control Strategies for Sulfonate Ester Formation in Pharmaceutical Manufacturing Based on Recent Scientific Understanding. Retrieved from [Link]
PubMed. (1986). Kinetic study of the reaction between trinitrobenzenesulfonic acid and amino acids with a trinitrobenzenesulfonate ion-selective electrode. Analytical Biochemistry, 155(1), 129-134.
PubMed. (2016). 14 N Solid-State NMR Spectroscopy of Amino Acids.
Noce, J., & Williams, T. (n.d.).
MDPI. (2023, January 23). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. Retrieved from [Link]
MDPI. (2023, May 20). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Retrieved from [Link]
ResearchGate. (2025, September 19). Studies on the Reaction of Sulfite with Proteins. Retrieved from [Link]
Biozym. (n.d.). Protocol for Ready-Lyse™ Lysozyme Solution. Retrieved from [Link]
Food Science of Animal Resources. (2019). Optimization of 1D 1 H Quantitative NMR (Nuclear Magnetic Resonance)
PubMed. (2008). A kinetic and mechanistic study of the amino acid catalyzed aldol condensation of acetaldehyde in aqueous and salt solutions. Physical Chemistry Chemical Physics, 10(19), 2758-2767.
Google Patents. (n.d.). JP3572407B2 - Method for synthesizing sodium 2-chloroethanesulfonate.
eScholarship@McGill. (n.d.). EXTRACTION OF LYSOZYME USING SURFACTANTS. Retrieved from [Link]
ResearchGate. (2025, September 23). Comprehensive utilization of NMR spectra–evaluation of NMR-based quantification of amino acids for research and patient care. Retrieved from [Link]
Journal of Chemical Science and Technology. (2013). Synthesis of 1, 3-Propane Sultone. 2(4), 1-5.
PubMed. (2015). Complexation of Lysozyme with Sodium Poly(styrenesulfonate) via the Two-State and Non ... - PubMed. The Journal of Physical Chemistry B, 119(46), 14646-14656.
A Comparative Guide to the Reactivity of Sodium 2-Chloroethanesulfonate and Sodium 2-Bromoethanesulfonate for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and drug development, the selection of appropriate starting materials is a critical decision that profoundly influences the efficiency, yield, and overall success of a syntheti...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical research and drug development, the selection of appropriate starting materials is a critical decision that profoundly influences the efficiency, yield, and overall success of a synthetic route. Among the versatile reagents employed are the sodium salts of 2-haloethanesulfonates. This guide provides an in-depth, objective comparison of the reactivity of two key members of this class: Sodium 2-Chloroethanesulfonate and Sodium 2-Bromoethanesulfonate. By examining the fundamental principles of their chemical behavior and providing supporting experimental frameworks, this document aims to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions in their synthetic endeavors.
Executive Summary: The Decisive Role of the Leaving Group
At the core of the reactivity difference between sodium 2-chloroethanesulfonate and sodium 2-bromoethanesulfonate lies the nature of the halogen substituent. In nucleophilic substitution reactions, a cornerstone of many synthetic pathways, the facility with which the halide ion departs—its "leaving group ability"—is a paramount factor. It is a well-established principle in organic chemistry that bromide is a superior leaving group compared to chloride.[1] This is attributable to two primary factors:
Basicity: Weaker bases are better leaving groups. Hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), meaning that the bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻). This lower basicity makes bromide less likely to re-bond with the carbon center, favoring the forward reaction.
Bond Strength: The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond.[1] Consequently, less energy is required to cleave the C-Br bond during a nucleophilic attack, leading to a lower activation energy and a faster reaction rate.[1]
Therefore, it can be unequivocally stated that sodium 2-bromoethanesulfonate is a more reactive substrate in nucleophilic substitution reactions than sodium 2-chloroethanesulfonate. This enhanced reactivity can translate to milder reaction conditions, shorter reaction times, and potentially higher yields in synthetic applications.
Comparative Data at a Glance
The following table summarizes the key properties of the two compounds and provides an expected qualitative comparison of their reactivity in a typical Sₙ2 reaction.
Property
Sodium 2-Chloroethanesulfonate
Sodium 2-Bromoethanesulfonate
Rationale for Reactivity Difference
Molecular Formula
C₂H₄ClNaO₃S
C₂H₄BrNaO₃S
The key difference is the halogen atom.
Leaving Group
Chloride (Cl⁻)
Bromide (Br⁻)
Bromide is a weaker base and the C-Br bond is weaker than the C-Cl bond.[1]
Relative Reactivity in Sₙ2 Reactions
Lower
Higher
Superior leaving group ability of bromide.
Typical Reaction Conditions
May require higher temperatures or longer reaction times.
Generally proceeds under milder conditions and in shorter times.
Lower activation energy for C-Br bond cleavage.
Applications
Intermediate in the synthesis of taurine, pharmaceuticals, and as a sulfoethylating agent.[2][3][4][5][6]
Intermediate in the synthesis of taurine, pharmaceuticals, and as a sulfoethylating agent.[7][8][9][10] Also used as a methanogenesis inhibitor in biochemical research.[8][10][11]
Both are versatile reagents, with the choice often dictated by desired reactivity and cost.
Experimental Verification of Reactivity: A Protocol Framework
To empirically validate the difference in reactivity, a comparative kinetic study can be performed. The Finkelstein reaction, which involves the exchange of a halide, provides a straightforward method to monitor the reaction progress.[1]
Objective:
To determine the relative rates of nucleophilic substitution of sodium 2-chloroethanesulfonate and sodium 2-bromoethanesulfonate with a common nucleophile (e.g., iodide) under identical conditions.
Reaction flasks, pipettes, burettes, and other standard laboratory glassware
Experimental Workflow:
Caption: Experimental workflow for the comparative kinetic study.
Step-by-Step Methodology:
Preparation of Solutions: Prepare 0.1 M solutions of sodium 2-chloroethanesulfonate, sodium 2-bromoethanesulfonate, and sodium iodide in anhydrous acetone.
Reaction Setup: In two separate, identical reaction flasks maintained at a constant temperature (e.g., 25°C), place a known volume of the sodium iodide solution.
Initiation of Reaction: Simultaneously, add an equal volume of the sodium 2-chloroethanesulfonate solution to one flask and the sodium 2-bromoethanesulfonate solution to the other. Start timers for each reaction immediately.
Sampling: At predetermined time intervals (e.g., every 5 minutes for the bromo- compound and potentially longer intervals for the chloro- compound), withdraw a precise aliquot from each reaction mixture.
Quenching: Immediately transfer the aliquot into a flask containing ice-cold deionized water to stop the reaction.
Titration: Determine the concentration of unreacted iodide in the quenched aliquot by titrating with a standardized solution of sodium thiosulfate, using a starch indicator. The endpoint is marked by the disappearance of the blue-black color.
Data Analysis: Calculate the concentration of the haloethanesulfonate remaining at each time point. Plot a graph of the concentration of the haloethanesulfonate versus time for both reactions. The initial rate of each reaction can be determined from the initial slope of the respective curves. The ratio of these rates will provide a quantitative measure of the relative reactivity.
Case Study: The Synthesis of Taurine
A practical illustration of the reactivity difference is in the synthesis of taurine (2-aminoethanesulfonic acid), a compound with numerous applications in pharmaceuticals and nutrition.[12][13] One common synthetic route involves the reaction of a 2-haloethanesulfonate with ammonia.[12]
The reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism where ammonia acts as the nucleophile.
Caption: Comparative synthesis of taurine.
Due to the higher reactivity of sodium 2-bromoethanesulfonate, its conversion to taurine can be achieved under milder conditions and in a shorter timeframe compared to the reaction with sodium 2-chloroethanesulfonate. For instance, historical synthetic procedures often highlight the use of the bromo- derivative for this transformation. While the chloro- derivative is also used, particularly in industrial processes where cost is a major factor, the reaction may necessitate higher temperatures and pressures to proceed at a practical rate.[13]
Conclusion and Recommendations for Synthetic Strategy
For researchers and drug development professionals, this has clear implications for synthetic strategy:
For faster reactions and milder conditions: Sodium 2-bromoethanesulfonate is the reagent of choice. This is particularly advantageous when dealing with sensitive substrates that may not tolerate the harsher conditions required to activate the chloro- derivative.
When cost is a primary driver: Sodium 2-chloroethanesulfonate may be a more economical option, but researchers must be prepared to employ more forcing reaction conditions, which could impact overall yield and purity.
Process optimization: When developing a synthetic route, a direct comparison of both reagents, as outlined in the experimental protocol, is recommended to determine the optimal balance of reactivity, yield, and cost for the specific application.
By understanding the intrinsic reactivity differences between these two valuable reagents, scientists can design more efficient, robust, and successful synthetic pathways, ultimately accelerating the discovery and development of new chemical entities.
References
Organic Syntheses Procedure, Taurine.
Khan Academy, Factors affecting SN2 reactions: leaving group- Part 1.
A Comparative Guide to the Impurity Profiles of Industrial vs. Reagent-Grade Sodium 2-Chloroethanesulfonate
For Researchers, Scientists, and Drug Development Professionals In the landscape of chemical procurement, the distinction between "industrial" and "reagent" grades is not merely a matter of cost but a critical considerat...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical procurement, the distinction between "industrial" and "reagent" grades is not merely a matter of cost but a critical consideration that directly impacts experimental outcomes, product quality, and regulatory compliance. This is particularly true for versatile intermediates like sodium 2-chloroethanesulfonate, a key building block in the synthesis of pharmaceuticals, surfactants, and other specialty chemicals.[1] As a Senior Application Scientist, this guide provides an in-depth comparison of the impurity profiles of industrial and reagent-grade sodium 2-chloroethanesulfonate, supported by experimental data and validated analytical methodologies. Our aim is to empower you to make informed decisions when selecting the appropriate grade for your specific application, ensuring both scientific rigor and cost-effectiveness.
The Genesis of Impurities: A Tale of Two Synthesis Routes
The impurity profile of sodium 2-chloroethanesulfonate is intrinsically linked to its manufacturing process. Understanding the common synthesis pathways is therefore paramount to anticipating the types and levels of impurities that may be present.
The most prevalent industrial synthesis involves the reaction of a 1,2-dihaloethane, such as 1,2-dichloroethane (EDC), with sodium sulfite in an aqueous or aqueous-alcoholic medium.[2] This process, while cost-effective for large-scale production, is often designed to maximize yield and throughput, which can lead to a less pure final product.
A significant challenge in this synthesis is the formation of the primary organic impurity, sodium 1,2-ethanedisulfonate . This by-product arises from the further reaction of the desired product with unreacted sodium sulfite.[2] The structural similarity and comparable solubility of this impurity with the main compound can complicate purification in an industrial setting.
In contrast, reagent-grade sodium 2-chloroethanesulfonate is typically produced with a greater emphasis on purity. This may involve the use of higher-purity starting materials, more controlled reaction conditions, and additional purification steps such as recrystallization to minimize the presence of by-products and other contaminants.
Decoding the Grades: A Comparative Overview
The terms "industrial grade" (often used interchangeably with "technical grade") and "reagent grade" denote significant differences in purity and the stringency of quality control.[3][4][5][6][7]
Industrial Grade: This grade is intended for large-scale manufacturing processes where high levels of purity are not the primary concern. The focus is on functionality and cost-effectiveness. Purity levels for technical-grade chemicals typically range from 85% to 95%.[3][7]
Reagent Grade: This grade is of high purity and is suitable for use in analytical and research applications. It often meets or exceeds standards set by organizations like the American Chemical Society (ACS).[3][6] The purity of reagent-grade chemicals is generally 95% or higher.[6] For sodium 2-chloroethanesulfonate, reagent-grade products are commonly available with purities of ≥98% or ≥99%.[1][8]
Unveiling the Differences: A Comparative Impurity Profile
The following table summarizes the anticipated impurity profiles of industrial versus reagent-grade sodium 2-chloroethanesulfonate based on typical synthesis routes and the general characteristics of each grade.
Impurity Class
Specific Impurity
Typical Level in Industrial Grade
Typical Level in Reagent Grade
Rationale and Impact
Organic Impurities
Sodium 1,2-ethanedisulfonate
1 - 5%
< 0.5%
A common by-product of the primary synthesis route.[2] Its presence in significant amounts can affect reaction yields and introduce unwanted side products in subsequent synthetic steps.
Unreacted 1,2-dichloroethane
0.1 - 1%
< 0.05%
A residual starting material. As a halogenated hydrocarbon, its removal is critical in pharmaceutical applications due to potential toxicity.
Inorganic Impurities
Sodium Chloride
1 - 3%
< 0.5%
A common by-product of the synthesis reaction. High levels can impact the ionic strength of solutions and may interfere with certain reactions.
Sodium Sulfate
0.5 - 2%
< 0.2%
Can arise from the oxidation of sodium sulfite. Similar to sodium chloride, it can alter the ionic properties of the material.
Unreacted Sodium Sulfite
0.1 - 1%
< 0.1%
A residual starting material. Its presence can lead to the formation of additional by-products.
Elemental Impurities
Heavy Metals (e.g., Pb, As, Hg, Cd)
Variable, less controlled
Specified and controlled to low ppm levels
Can be introduced from raw materials or manufacturing equipment.[9] Critical for pharmaceutical applications due to their toxicity.[9][10]
Transition Metals (from catalysts)
Potentially higher if catalysts are used
Typically low and monitored
Metal-based catalysts may be used to improve reaction efficiency. Residual metals can interfere with downstream processes.
Experimental Protocols for Impurity Profiling
To ensure the quality and suitability of sodium 2-chloroethanesulfonate for your application, a robust analytical testing plan is essential. The following are detailed, step-by-step methodologies for key experiments.
Experimental Workflow for Comprehensive Impurity Analysis
Caption: Workflow for the comprehensive impurity analysis of sodium 2-chloroethanesulfonate.
Determination of Inorganic Anions by Ion Chromatography (IC)
Rationale: Ion chromatography is a highly selective and sensitive technique for the quantification of inorganic anions such as chloride and sulfate, which are common impurities in sodium 2-chloroethanesulfonate.[11][12][13]
Methodology:
Instrumentation:
Ion chromatograph equipped with a suppressed conductivity detector.
Anion-exchange column (e.g., Dionex IonPac™ AS18-4µm or similar).
Autosampler.
Reagents:
Deionized water (18.2 MΩ·cm).
Potassium hydroxide (KOH) eluent concentrate.
Certified reference standards for chloride and sulfate.
Chromatographic Conditions:
Eluent: 25 mM KOH.
Flow Rate: 1.0 mL/min.
Injection Volume: 10 µL.
Column Temperature: 30 °C.
Detection: Suppressed conductivity.
Procedure:
Prepare a stock solution of sodium 2-chloroethanesulfonate (e.g., 1000 mg/L) in deionized water.
Prepare a series of calibration standards for chloride and sulfate (e.g., 0.1, 0.5, 1, 5, 10 mg/L) from the certified reference standards.
Inject the blank (deionized water), calibration standards, and the sample solution into the ion chromatograph.
Identify and quantify the chloride and sulfate peaks in the sample chromatogram based on the retention times and calibration curves of the standards.
Quantification of Sodium 1,2-Ethanedisulfonate by High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is a versatile technique for separating and quantifying organic impurities. Due to the lack of a strong UV chromophore in sodium 2-chloroethanesulfonate and its primary organic impurity, a universal detector such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is recommended.[14]
Methodology:
Instrumentation:
HPLC system with a gradient pump and autosampler.
Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).
Reference standard for sodium 1,2-ethanedisulfonate (if available). If not, relative quantification can be performed based on peak area percentage.
Chromatographic Conditions:
Mobile Phase A: 100 mM Ammonium formate in water.
Mobile Phase B: Acetonitrile.
Gradient: A linear gradient tailored to separate the main peak from the impurity. For example, 90% B to 60% B over 15 minutes.
Flow Rate: 1.0 mL/min.
Injection Volume: 5 µL.
Column Temperature: 35 °C.
Procedure:
Prepare a sample solution of sodium 2-chloroethanesulfonate (e.g., 1 mg/mL) in a mixture of acetonitrile and water (e.g., 75:25 v/v).
Inject the sample solution into the HPLC system.
Identify the peaks corresponding to sodium 2-chloroethanesulfonate and sodium 1,2-ethanedisulfonate based on their expected elution order in HILIC mode (more polar compounds are retained longer).
Quantify the sodium 1,2-ethanedisulfonate impurity, typically as a percentage of the total peak area.
Analysis of Elemental Impurities by Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
Rationale: ICP-MS is the gold standard for the determination of trace and ultra-trace elemental impurities in pharmaceutical materials, as mandated by USP General Chapters <232> and <233>.[9][15][16][17][18]
Methodology:
Instrumentation:
ICP-MS system with a collision/reaction cell to minimize interferences.
Microwave digestion system.
Reagents:
Nitric acid (trace metal grade).
Hydrochloric acid (trace metal grade).
Internal standard solution (e.g., containing Sc, Y, In, Tb, Bi).
Certified multi-element calibration standards.
Procedure:
Accurately weigh approximately 0.2 g of the sodium 2-chloroethanesulfonate sample into a microwave digestion vessel.
Add a mixture of nitric acid and hydrochloric acid.
Perform microwave digestion according to a validated program.
After cooling, dilute the digested sample to a final volume (e.g., 50 mL) with deionized water.
Add the internal standard to all blanks, calibration standards, and samples.
Analyze the solutions by ICP-MS, monitoring for the elements of interest as specified in USP <232>.
Quantify the elemental impurities based on the calibration curves.
Conclusion: Making the Right Choice for Your Application
The choice between industrial and reagent-grade sodium 2-chloroethanesulfonate is a critical decision that should be guided by the specific requirements of your application.
For non-critical industrial applications , such as the synthesis of certain surfactants or polymers where subsequent purification steps are in place, the cost savings of using industrial-grade material may be justifiable.
For research and development, analytical applications, and particularly for the synthesis of active pharmaceutical ingredients (APIs) , the use of reagent-grade sodium 2-chloroethanesulfonate is strongly recommended. The higher purity and well-defined impurity profile of the reagent-grade material ensure reproducibility, minimize the risk of side reactions, and facilitate compliance with stringent regulatory requirements for drug development.[10]
By understanding the potential impurities and employing the appropriate analytical techniques to verify the quality of your starting materials, you can ensure the integrity of your scientific work and the quality of your final product.
References
Alliance Bio-Products. (2026, February 20). Chemical Grades Explained: ACS, USP, FCC & Technical Guide. Alliance Bio-Products. [Link]
ReAgent. (2020, August 19). What Do The Different Grades Of Chemical Mean? ReAgent. [Link]
Analytik Jena. (n.d.). Elemental Impurities in Pharmaceutical Materials According to New ICH Guidelines and USP Chapters <232> and <233>. Analytik Jena. [Link]
Agilent Technologies. (2021, October 29). Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS. Agilent Technologies. [Link]
Google Patents. (n.d.). JP3572407B2 - Method for synthesizing sodium 2-chloroethanesulfonate.
Aplitech Biolab. (n.d.). ION CHROMATOGRAPHY APPLICATION NOTES. Aplitech Biolab. [Link]
ResearchGate. (n.d.). The results of ICP analysis of the salt before and after the corrosion.... ResearchGate. [Link]
SIELC Technologies. (2023, July 10). HPLC Method for Separation of Hydrophobic, Cationic, Nonionic and Anionic Surfactants on Newcrom BH Column. SIELC Technologies. [Link]
Spectroscopy Online. (2023, August 16). Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. Spectroscopy Online. [Link]
Doorn, J., et al. (2015). Ion chromatography for the precise analysis of chloride and sodium in sweat for the diagnosis of cystic fibrosis. Annals of Clinical Biochemistry, 52(Pt 4), 481-484. [Link]
BioSpectra. (n.d.). Analytical Method: Determination of Elemental Impurities in MES Sodium and HEPES Sodium by ICP-MS. BioSpectra. [Link]
Al-Tannak, N. F., et al. (2022). Analysis of sodium 2-mercaptoethane sulfonate in rat plasma using high performance liquid chromatography tandem-mass spectrometry. Journal of Chromatography B, 1189, 123088. [Link]
Drawell. (2024, December 24). How to Address the Challenges of High-Salt Sample Analysis in ICP-MS. Drawell. [Link]
Yang, G., et al. (n.d.). A Simple HPLC Method for the Separation of Colistimethate Sodium and Colistin Sulphate. Pharmaceutica Analytica Acta. [Link]
Karaca, E. I., et al. (2023). ICP-MS Method for Simultaneous Determination of Aluminum, Sodium, and Potassium in Human Albumin Solution for Infusion. Journal of Analytical Methods in Chemistry, 2023, 8864085. [Link]
Katakam, L. N. R., & Dongala, T. (2020). trace level determination of sodium chloride and sodium sulfate content in sodium laureth sulfate raw material using counter cation-exchange hplc with indirect ultraviolet detection. Asian Journal of Pharmaceutical and Clinical Research, 13(8), 119-123. [Link]
2-Chloroethanesulfonic acid sodium salt proper disposal procedures
As a Senior Application Scientist, this guide provides a comprehensive framework for the safe and compliant disposal of 2-Chloroethanesulfonic acid sodium salt. The procedures outlined herein are grounded in established...
Author: BenchChem Technical Support Team. Date: February 2026
As a Senior Application Scientist, this guide provides a comprehensive framework for the safe and compliant disposal of 2-Chloroethanesulfonic acid sodium salt. The procedures outlined herein are grounded in established safety protocols and regulatory standards, ensuring the protection of laboratory personnel and the environment.
This document provides essential procedural guidance for the proper disposal of 2-Chloroethanesulfonic acid sodium salt (CAS No. 15484-44-3). The fundamental principle is that all waste containing this chemical must be treated as hazardous waste and managed by a licensed disposal service. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Immediate Safety Warnings:
Hazardous: Causes serious skin, eye, and respiratory system irritation.[1][2][3][4][5] The full toxicological properties have not been thoroughly investigated.[1]
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, gloves, and a lab coat.[1][3] Work in a well-ventilated area or under a chemical fume hood.[1][4]
Incompatibilities: Avoid contact with strong acids and strong oxidizing agents. While specific reactivity data is limited, the potential for hazardous reactions necessitates caution.
Primary Disposal Directive:
All waste streams containing 2-Chloroethanesulfonic acid sodium salt, regardless of concentration or quantity, must be collected, properly labeled, and disposed of through an approved hazardous waste management company.[4][5][6]
Section 2: Hazard Profile of 2-Chloroethanesulfonic Acid Sodium Salt
Understanding the hazard profile is critical for safe handling and disposal. The following table summarizes key data sourced from material safety data sheets.
Some sources state it contains no components considered hazardous to the environment or PBT/vPvB substances.[3][5] However, comprehensive ecotoxicity data is unavailable.[6] Therefore, it must be prevented from entering drains and waterways.[6]
Section 3: Disposal Decision Framework
The selection of the correct disposal procedure is a critical step in the laboratory workflow. The primary determinant for disposal is not whether to treat it as hazardous waste, but how to correctly segregate and containerize it for collection. This decision process is governed by the physical form of the waste and whether it is mixed with other chemical types.
The following diagram illustrates the logical flow for determining the proper waste stream for 2-Chloroethanesulfonic acid sodium salt.